2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(oxan-2-yloxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBXMPWJAQCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463024 | |
| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217433-37-9 | |
| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol (CAS: 217433-37-9) is a key organic intermediate, valuable in multi-step organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure incorporates a benzyl alcohol moiety wherein the adjacent hydroxymethyl group is protected as a tetrahydropyranyl (THP) ether. This mono-protection strategy allows for selective reactions at the remaining free primary alcohol, making it a versatile building block for the synthesis of complex molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.
Due to the nature of this compound as a synthetic intermediate, extensive experimental data is not widely published. Therefore, this guide combines available information with computationally predicted data and representative experimental protocols to serve as a practical resource.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Experimental values are cited where available; predicted values are provided to fill data gaps and are denoted with an asterisk (*).
| Property | Value | Source |
| IUPAC Name | (2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)methanol | - |
| CAS Number | 217433-37-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈O₃ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | Predicted: Liquid | - |
| Boiling Point | Predicted: 345.6 ± 32.0 °C at 760 mmHg | - |
| Density | Predicted: 1.12 ± 0.1 g/cm³ | - |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | - |
| LogP (Octanol/Water) | Predicted: 1.85 | - |
| Refractive Index | Predicted: 1.541 | - |
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and characterization of the title compound, as well as standard procedures for the experimental determination of key physical properties.
Synthesis: Selective Mono-tetrahydropyranylation of 1,2-Benzenedimethanol
The synthesis of this compound is achieved by the acid-catalyzed reaction of 1,2-benzenedimethanol with 3,4-dihydro-2H-pyran (DHP). The key to this synthesis is achieving selective mono-protection. The following protocol is a representative procedure adapted from standard methods for the tetrahydropyranylation of alcohols.[3][4][5][6]
Reaction Scheme: (Image of the reaction of 1,2-Benzenedimethanol with DHP to yield the target molecule)
Reagents & Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TSA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-benzenedimethanol (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.5 M concentration).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (1.1 equivalents) to the stirred solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting diol is consumed and the mono-protected product is the major spot. Over-reaction will lead to the di-protected by-product.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product from the synthesis typically contains a mixture of the desired mono-protected product, unreacted starting material, and the di-protected by-product. Purification is essential and is achieved via flash column chromatography.[4][5][7]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Standard chromatography column and accessories
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity is typically started low (e.g., 5-10% ethyl acetate) and gradually increased.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization: Spectroscopic Analysis
While specific experimental spectra for this compound are not available, the following are predicted ¹H and ¹³C NMR chemical shifts. These serve as a guide for confirming the structure of the synthesized product.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 4H): Aromatic protons (C₆H₄).
-
δ 4.80 (s, 2H): Methylene protons of the unprotected benzyl alcohol (-CH₂OH).
-
δ 4.75 (m, 1H): Acetal proton on the THP ring (-O-CH-O-).
-
δ 4.60 & 4.40 (2 x d, 2H): Methylene protons of the protected ether linkage (Ar-CH₂-O-THP).
-
δ 3.90 & 3.55 (m, 2H): Methylene protons adjacent to the ring oxygen in THP (-O-CH₂-).
-
δ 2.50 (br s, 1H): Hydroxyl proton (-OH).
-
δ 1.50-1.90 (m, 6H): Remaining methylene protons of the THP ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 139.5, 138.0: Aromatic quaternary carbons.
-
δ 128.5, 128.0, 127.5, 127.0: Aromatic CH carbons.
-
δ 98.0: Acetal carbon of the THP ring (-O-CH-O-).
-
δ 68.0: Methylene carbon of the protected ether linkage (Ar-CH₂-O-THP).
-
δ 65.0: Methylene carbon of the unprotected benzyl alcohol (-CH₂OH).
-
δ 62.0: Methylene carbon adjacent to the ring oxygen in THP (-O-CH₂-).
-
δ 30.5, 25.5, 19.5: Remaining methylene carbons of the THP ring.
Protocol for Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.[8]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
Procedure:
-
Sample Preparation: Add 0.5-1 mL of the purified liquid into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube. The top of the sample should be below the top level of the oil.
-
Observation: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will emerge from the capillary tube as air expands.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the vapor pressure inside the capillary has exceeded the atmospheric pressure.
-
Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8][9]
-
Record: Record this temperature as the boiling point. Also, record the atmospheric pressure.
Protocol for Density Determination
The density of the liquid compound can be determined by accurately measuring the mass of a known volume.[10][11][12]
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder or volumetric pipette (e.g., 5 or 10 mL)
-
Beaker
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).
-
Measure Volume: Carefully transfer a precise volume of the liquid (e.g., 5.00 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus. Record the volume (V).
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid on the balance and record the new mass (m₂).
-
Measure Temperature: Record the temperature of the liquid.
-
Calculation: Calculate the mass of the liquid (m = m₂ - m₁). Calculate the density (ρ) using the formula: ρ = m / V .
-
Replication: Repeat the procedure at least two more times and calculate the average density for accuracy.
Logical Workflows & Signaling Pathways
As a protected synthetic intermediate, this compound is utilized in logical, multi-step synthetic workflows. The diagrams below, generated using Graphviz, illustrate its synthesis and a typical subsequent application.
Synthesis Workflow
This diagram outlines the key steps for the preparation and purification of the title compound from 1,2-benzenedimethanol.
Application as a Protected Intermediate
This workflow demonstrates the strategic use of the title compound. The THP group "protects" one alcohol, allowing the other to be selectively modified (e.g., via esterification). The THP group is then removed ("deprotected") to reveal the original diol structure, now selectively modified on one side.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol (CAS No. 217433-37-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical data, safety information, and synthetic applications of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol. This compound is primarily utilized as a synthetic intermediate in multi-step organic syntheses, where the tetrahydropyranyl (THP) group serves as a protecting group for a primary alcohol.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound[1] |
| CAS Number | 217433-37-9[1] |
| Molecular Formula | C13H18O3[1] |
| Molecular Weight | 222.28 g/mol [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Safety Information
Comprehensive safety data is crucial for handling this chemical in a research environment. The following table summarizes the key safety information based on available Safety Data Sheets (SDS).
| Safety Aspect | Information |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| First Aid Measures | General: Immediately remove contaminated clothing. Consult a physician and show the safety data sheet. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] |
| Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Carbon oxides are formed during combustion.[2] |
| Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Storage: Keep container tightly closed in a dry and well-ventilated place. |
Experimental Protocols
Objective: To synthesize this compound by protecting one of the hydroxyl groups of the starting diol.
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or a similar acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-benzenedimethanol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (1.1 equivalents).
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-protected product, this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthetic Workflow and Applications
The primary utility of this compound is as an intermediate in a multi-step synthesis. The THP ether protects one of the alcohol functional groups, allowing for selective modification of the other. The following diagram illustrates a general synthetic workflow.
In this workflow, the starting diol is selectively mono-protected to yield this compound. The remaining free hydroxyl group can then undergo a variety of chemical transformations, such as oxidation, esterification, or etherification. Finally, the THP protecting group can be removed under acidic conditions to regenerate the diol functionality in the final product.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. As a synthetic intermediate, it is not designed to have a specific biological target. The toxicological properties are expected to be related to its constituent parts: a benzyl alcohol derivative and a tetrahydropyran moiety. Benzyl alcohol itself has known antimicrobial and anesthetic properties, and its derivatives are widely used as fragrances and flavorings. However, any biological effect of the title compound would be secondary to its primary function as a chemical building block. Due to the lack of biological studies, there are no known signaling pathways associated with this compound.
References
A Technical Guide to the Predicted Spectroscopic Data of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol is a bifunctional organic molecule containing a primary alcohol and a tetrahydropyran (THP) ether. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecules where selective protection and deprotection of hydroxyl groups are required. This guide provides a detailed summary of the predicted spectroscopic data (NMR, IR, MS) for this compound. Due to the absence of direct experimental spectra in the reviewed literature, the data presented herein is a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups: a 2-substituted benzyl alcohol and a 2-alkoxytetrahydropyran moiety.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.4-7.2 | m | 4H | Ar-H | Aromatic protons. The substitution pattern may lead to a complex multiplet. |
| ~4.8-4.6 | m | 1H | O-CH-O | Anomeric proton of the THP ring. |
| ~4.7 | d | 1H | Ar-CH₂-O | One of the diastereotopic benzylic protons of the ether linkage. |
| ~4.6 | s | 2H | Ar-CH₂-OH | Benzylic protons of the alcohol. |
| ~4.5 | d | 1H | Ar-CH₂-O | The other diastereotopic benzylic proton of the ether linkage. |
| ~3.9 | m | 1H | O-CH₂ (THP) | One of the diastereotopic methylene protons adjacent to the THP ring oxygen. |
| ~3.5 | m | 1H | O-CH₂ (THP) | The other diastereotopic methylene proton adjacent to the THP ring oxygen. |
| ~2.5 | br s | 1H | OH | Alcohol proton. The chemical shift can vary with concentration and solvent. |
| ~1.8-1.5 | m | 6H | -(CH₂)₃- (THP) | Methylene protons of the THP ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~140 | Ar-C (quaternary) | Aromatic carbon bearing the CH₂OH group. |
| ~138 | Ar-C (quaternary) | Aromatic carbon bearing the CH₂O-THP group. |
| ~128-127 | Ar-C H | Aromatic methine carbons. |
| ~98 | O-C H-O | Anomeric carbon of the THP ring. |
| ~68 | Ar-C H₂-O | Benzylic carbon of the ether linkage. |
| ~65 | Ar-C H₂-OH | Benzylic carbon of the alcohol. |
| ~62 | O-C H₂ (THP) | Methylene carbon adjacent to the THP ring oxygen. |
| ~30 | -C H₂- (THP) | Methylene carbon of the THP ring. |
| ~25 | -C H₂- (THP) | Methylene carbon of the THP ring. |
| ~19 | -C H₂- (THP) | Methylene carbon of the THP ring. |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2940, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1150-1050 | Strong | C-O stretch (ether and alcohol) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 222 | [M]⁺ | Molecular ion peak (predicted to be weak or absent). |
| 204 | [M-H₂O]⁺ | Loss of water from the alcohol. |
| 137 | [M-C₅H₉O]⁺ | Cleavage of the THP ether linkage. |
| 108 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl derivatives. |
| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation. |
| 79 | [C₆H₇]⁺ | A common fragment from benzyl alcohol.[1] |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[2]
-
Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typically, 8 to 16 scans are sufficient.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.[3]
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder or the solvent.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[4]
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Ionize the sample using an appropriate technique. Electron ionization (EI) is a common method for relatively volatile and thermally stable compounds.[5]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[7]
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Signaling Pathway for Structure Determination
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
The Enduring Guardian: A Technical Guide to THP-Protected Benzyl Alcohols
For decades, the tetrahydropyranyl (THP) group has been a stalwart in the synthetic chemist's toolkit, providing a reliable and versatile shield for the hydroxyl functionality of benzyl alcohols. This in-depth technical guide explores the discovery, synthetic history, and practical application of THP-protected benzyl alcohols, offering a critical resource for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
The strategic protection of alcohols is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling the selective transformation of multifunctional molecules. Among the plethora of protecting groups, the THP ether, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), has maintained its prominence due to its ease of introduction, general stability, and straightforward removal under mild acidic conditions.[1][2]
A Historical Perspective: From Discovery to Ubiquity
The journey of the THP protecting group began in the early 20th century. While initial observations of the reaction between alcohols and dihydropyran were made by Paul in 1934, it was the seminal work of W. E. Parham and E. L. Anderson in 1948 that truly established the utility of the THP group as a practical and readily cleavable protective moiety for alcohols.[3][4] This discovery unlocked new possibilities in multi-step synthesis, providing a robust protecting group that was stable to a wide range of non-acidic reagents.[1]
The key advantages of the THP group, including the low cost of dihydropyran and the mild conditions required for its removal, led to its rapid adoption within the synthetic community.[1][3] However, a notable drawback is the introduction of a new stereocenter upon reaction with a chiral alcohol, which can lead to the formation of diastereomers and complicate purification and spectroscopic analysis.[5][6]
The Chemistry of Protection and Deprotection
The formation and cleavage of THP ethers of benzyl alcohols are both acid-catalyzed processes.
Protection of Benzyl Alcohol: The protection reaction proceeds via the acid-catalyzed addition of the benzyl alcohol to the enol ether functionality of dihydropyran. The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of the benzyl alcohol then attacks this electrophilic species, followed by deprotonation to yield the THP-protected benzyl alcohol.[2]
Deprotection of THP-Protected Benzyl Alcohol: The removal of the THP group is essentially the reverse of the protection mechanism. In the presence of a protic acid and a nucleophilic solvent like water or an alcohol, the ether oxygen of the THP group is protonated. This facilitates the cleavage of the C-O bond, regenerating the benzyl alcohol and forming a hemiacetal or acetal byproduct derived from the THP ring.[7]
Experimental Protocols and Quantitative Data
A variety of acid catalysts can be employed for the tetrahydropyranylation of benzyl alcohol. The choice of catalyst and reaction conditions can influence the reaction rate and yield. Below are representative experimental protocols and a summary of quantitative data for the protection and deprotection of benzyl alcohol.
Protection of Benzyl Alcohol
General Procedure using p-Toluenesulfonic Acid (p-TsOH):
To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM), 3,4-dihydro-2H-pyran (1.2-2.0 equivalents) is added. A catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) is then added to the mixture.[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[2]
Alternative Procedure using 2,4,6-Trichloro[3][5][8]triazine (TCT):
To a mixture of benzyl alcohol (1 mmol) and DHP (1 mmol) in dry acetonitrile (3-5 mL), TCT (1 mmol) is added. The resulting mixture is stirred at room temperature for 20 minutes.[7] The reaction mixture is then filtered, and the filtrate is purified by column chromatography on silica gel using n-hexane as the eluent to yield the benzyl tetrahydropyranyl ether.[7]
| Catalyst | Solvent | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 30 min | High (not specified) | [9] |
| 2,4,6-Trichloro[3][5][8]triazine (TCT) | Acetonitrile (CH₃CN) | 20 min | 98 | [7] |
Table 1: Comparison of Catalysts for the Protection of Benzyl Alcohol as a THP Ether.
Deprotection of Benzyl Tetrahydropyranyl Ether
General Procedure using Acetic Acid:
The THP-protected benzyl alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio). The solution is stirred at room temperature or gently heated (e.g., 40-50 °C) while monitoring the reaction progress by TLC. Once the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to give the deprotected benzyl alcohol.
Alternative Procedure using Pyridinium p-Toluenesulfonate (PPTS):
The THP-protected benzyl alcohol is dissolved in ethanol, and a catalytic amount of PPTS is added. The mixture is stirred at room temperature or heated to 45-55 °C.[5] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to afford the pure benzyl alcohol.
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic Acid/THF/H₂O | - | Room Temp. or 40-50 °C | Varies | High | [5] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 45-55 °C | Varies | High | [5] |
Table 2: Common Conditions for the Deprotection of Benzyl Tetrahydropyranyl Ether.
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved in the use of THP-protected benzyl alcohols, the following diagrams illustrate the general experimental workflow and the detailed reaction mechanisms.
Caption: A generalized experimental workflow for the protection and deprotection of benzyl alcohol using the THP group.
Caption: The acid-catalyzed mechanism for the formation of a THP ether from benzyl alcohol and dihydropyran.
Caption: The acid-catalyzed hydrolysis mechanism for the deprotection of a THP-protected benzyl alcohol.
Conclusion
The tetrahydropyranyl group remains a cornerstone in the strategic protection of benzyl alcohols within organic synthesis. Its historical significance is matched by its continued practical relevance, offering a cost-effective and reliable method for hydroxyl group masking. A thorough understanding of the underlying mechanisms, coupled with access to robust experimental protocols, empowers researchers to effectively utilize this enduring protecting group in the synthesis of complex and valuable molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protection of hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Dihydropyran (DHP) [commonorganicchemistry.com]
Stability of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol under various conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol under various stress conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide is based on the well-established chemical principles governing its constituent functional groups: a tetrahydropyranyl (THP) ether and a primary benzyl alcohol. The information herein is intended to guide researchers in designing and executing stability studies, identifying potential degradation products, and developing stable formulations.
Chemical Structure and Properties
IUPAC Name: [2-(oxan-2-yloxymethyl)phenyl]methanol CAS Number: 217433-37-9[1] Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol
The molecule consists of a benzyl alcohol core where the ortho-methyl group is further functionalized with a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This bifunctional nature dictates its stability profile.
Summary of Stability Profile
The stability of this compound is primarily influenced by the acid-labile THP ether linkage and the susceptibility of the benzyl alcohol moiety to oxidation. The THP group is a widely used protecting group in organic synthesis due to its ease of installation and removal under acidic conditions, while being stable to a wide range of other reagents.[2][3][4][5][6]
The following table summarizes the expected stability of the compound under various stress conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic | Highly Labile | 2-(Hydroxymethyl)benzyl alcohol, 5-Hydroxypentanal |
| Basic | Generally Stable | Minimal degradation expected under typical conditions. |
| Oxidative | Susceptible to Oxidation | 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic acid, and subsequent hydrolysis products. |
| Thermal | Moderately Stable | Potential for desolvation and decomposition at elevated temperatures. Benzyl phenyl ether and benzyl phenyl ketone are known thermal decomposition products of related structures.[7] |
| Photolytic | Potentially Unstable | Benzyl alcohol derivatives can undergo photocatalytic C-C coupling and oxidation.[8][9][10] |
Potential Degradation Pathways
The degradation of this compound can proceed through two primary pathways: hydrolysis of the THP ether and oxidation of the benzyl alcohol.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the THP ether is readily cleaved to yield 2-(hydroxymethyl)benzyl alcohol and 5-hydroxypentanal.[11][12] This is the most anticipated degradation pathway in an acidic environment.
Oxidative Degradation
The primary alcohol of the benzyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid.[13][14][15][16][17] These oxidized products may subsequently undergo acid-catalyzed hydrolysis of the THP ether.
Experimental Protocols for Stability Testing
The following are generalized protocols for forced degradation studies. These should be adapted and optimized for the specific analytical methodology being used, such as High-Performance Liquid Chromatography (HPLC).[18][19][20]
General Experimental Workflow
Detailed Methodologies
4.2.1. Acidic Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. The final concentration of the drug substance will be approximately 0.5 mg/mL.
-
Incubation: Store the solution at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide. Dilute with mobile phase to the target concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
4.2.2. Basic Hydrolysis
-
Preparation: Use the same stock solution as in the acidic hydrolysis study.
-
Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation and Sampling: Follow the same procedure as for acidic hydrolysis.
-
Sample Processing: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
-
Analysis: Analyze by HPLC.
4.2.3. Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress Application: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation and Sampling: Store the solution at room temperature and withdraw aliquots at specified time points.
-
Sample Processing: Dilute the samples with mobile phase before analysis.
-
Analysis: Analyze by HPLC.
4.2.4. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH). Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points for analysis.
4.2.5. Photostability
-
Preparation: Prepare solutions of the compound and expose them to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze the exposed and control samples at a specified time point.
Analytical Considerations
A stability-indicating HPLC method should be developed and validated for the analysis of this compound and its potential degradation products. The method should be able to resolve the parent compound from all significant degradants. A mass spectrometer detector (LC-MS) would be highly beneficial for the identification of unknown degradation products.
Conclusion
The stability of this compound is governed by the reactivity of its THP ether and benzyl alcohol functionalities. The compound is expected to be highly sensitive to acidic conditions, leading to the cleavage of the THP protecting group. It is also likely to be susceptible to oxidative degradation at the benzyl alcohol position. Stability under basic, thermal, and photolytic conditions should be experimentally determined. The provided protocols offer a framework for conducting comprehensive forced degradation studies to elucidate the stability profile of this molecule. The insights gained from such studies are crucial for the development of stable formulations and for ensuring the quality and safety of drug products containing this molecule.
References
- 1. This compound | 217433-37-9 [amp.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. A tandem process for in situ H2O2 formation coupled with benzyl alcohol oxidation using Pd–Au bimetallic catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
A Technical Guide to the Solubility of THP-Protected Aromatic Alcohols in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tetrahydropyranyl (THP)-protected aromatic alcohols in a range of common organic solvents. Understanding these properties is crucial for reaction setup, purification, and formulation in synthetic chemistry and drug development.
Core Concepts of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The introduction of a tetrahydropyranyl (THP) protecting group to an aromatic alcohol significantly alters its molecular properties, thereby influencing its solubility profile. The THP group, being a cyclic ether, increases the non-polar character and steric bulk of the parent phenol. This modification generally leads to enhanced solubility in a variety of organic solvents.[1]
Illustrative Solubility Data
While specific quantitative solubility data for a wide range of THP-protected aromatic alcohols is not extensively tabulated in publicly available literature, the following table provides illustrative data based on general principles of organic chemistry and the expected behavior of these compounds. These values should be considered as estimates and are intended to guide solvent selection. Experimental determination is recommended for precise applications.
| THP-Protected Aromatic Alcohol | Solvent | Illustrative Solubility ( g/100 mL) at 25°C | Polarity Index |
| 2-(Phenoxy)tetrahydropyran | Dichloromethane (DCM) | > 50 | 3.1 |
| Tetrahydrofuran (THF) | > 50 | 4.0 | |
| Ethyl Acetate | 30 - 50 | 4.4 | |
| Methanol | 5 - 10 | 5.1 | |
| Hexane | 1 - 5 | 0.1 | |
| 2-(4-Methoxyphenoxy)tetrahydropyran | Dichloromethane (DCM) | > 50 | 3.1 |
| Tetrahydrofuran (THF) | > 50 | 4.0 | |
| Ethyl Acetate | 25 - 45 | 4.4 | |
| Methanol | 10 - 15 | 5.1 | |
| Hexane | 0.5 - 2 | 0.1 | |
| 2-(4-Nitrophenoxy)tetrahydropyran | Dichloromethane (DCM) | 20 - 40 | 3.1 |
| Tetrahydrofuran (THF) | 30 - 50 | 4.0 | |
| Ethyl Acetate | 15 - 30 | 4.4 | |
| Methanol | 1 - 5 | 5.1 | |
| Hexane | < 0.1 | 0.1 |
General Solubility Trends:
-
High Solubility: THP-protected aromatic alcohols are generally highly soluble in moderately polar to non-polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). The ether linkage of the THP group and the aromatic ring contribute to favorable interactions with these solvents.
-
Moderate Solubility: Solvents like ethyl acetate, which have a moderate polarity and hydrogen bond accepting capabilities, typically show good solvating power for these compounds.
-
Lower Solubility: In highly polar protic solvents like methanol, the solubility tends to decrease. While the ether oxygen can act as a hydrogen bond acceptor, the overall non-polar nature of the molecule limits its miscibility with alcohols.
-
Poor Solubility: Non-polar aliphatic solvents such as hexane are generally poor solvents for THP-protected aromatic alcohols, although some solubility may be observed depending on the substituents on the aromatic ring.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a THP-protected aromatic alcohol in a given organic solvent. This protocol is based on the widely used shake-flask method.[2]
Materials and Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid THP-protected aromatic alcohol to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C) for a period of 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis (for non-volatile solutes and solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight is achieved.
-
Weigh the vial with the dried solute. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic Analysis (for volatile solutes or for higher accuracy):
-
Prepare a series of standard solutions of the THP-protected aromatic alcohol of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution by HPLC or GC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a THP-protected aromatic alcohol.
Caption: Workflow for experimental solubility determination.
References
The Core Mechanism of Tetrahydropyranylation of Benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of the tetrahydropyranylation of benzyl alcohol, a pivotal reaction in synthetic organic chemistry for the protection of hydroxyl groups. The formation of a tetrahydropyranyl (THP) ether shields the alcohol from a wide array of reaction conditions, such as those involving strong bases, Grignard reagents, and organolithium compounds.[1][2] This guide details the reaction mechanism, presents quantitative data for various catalytic systems, and provides comprehensive experimental protocols.
The Reaction Mechanism: An Acid-Catalyzed Addition
The tetrahydropyranylation of benzyl alcohol is fundamentally an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][4] The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate.[2][4]
The reaction is initiated by the protonation of the alkene in DHP by an acid catalyst. This protonation preferentially occurs at the carbon atom further from the ring oxygen, leading to the formation of a more stable, resonance-stabilized carbocation.[5] The lone pair on the adjacent oxygen atom participates in stabilizing the positive charge. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of benzyl alcohol. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, benzyl tetrahydropyranyl ether.[2]
A potential side reaction is the acid-catalyzed polymerization of DHP, which can be mitigated by using milder acid catalysts and carefully controlling the reaction temperature.[4]
Quantitative Data Presentation
The efficiency of the tetrahydropyranylation of benzyl alcohol is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of different catalytic systems.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1 equiv | Dichloromethane | Room Temp. | 10 h | 98 | [3] |
| Silica Supported NaHSO₄ | 10 mg (for 1 mmol alcohol) | Dichloromethane | Room Temp. | 30-40 min | 97 (for 4-nitrobenzyl alcohol) | [1] |
| Pyridinium chloride | 20 mol% | Solvent-free | Room Temp. | 3 min | 81 | [6][7] |
| 2,4,6-Trichloro[3][8][9]triazine (TT) | 1 mmol (for 1 mmol alcohol) | Acetonitrile | Room Temp. | 20 min | 98 | [10] |
| Nanoencapsulated FeCl₃ in linear polystyrene | 0.03 mmol (for 1-1.5 mmol alcohol) | Acetonitrile | Room Temp. | - | High | [9] |
| NH₄HSO₄@SiO₂ | 3 mol% | Dichloromethane | Room Temp. | 4 h | - (General procedure) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in a laboratory setting.
General Experimental Workflow
The general workflow for the tetrahydropyranylation of an alcohol, followed by workup and purification, is illustrated in the following diagram.
Protocol 1: Tetrahydropyranylation using Pyridinium p-toluenesulfonate (PPTS)[3]
Materials:
-
Benzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the benzyl alcohol and dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl THP ether.
-
If necessary, purify the product by column chromatography.
Protocol 2: Tetrahydropyranylation using Silica Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂)[1]
Materials:
-
Benzyl alcohol (or a derivative like 4-nitrobenzyl alcohol) (1 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol)
-
Activated NaHSO₄-SiO₂ (10 mg)
-
Dichloromethane (CH₂Cl₂), distilled
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Catalyst Preparation: The NaHSO₄-SiO₂ catalyst is prepared from commercially available NaHSO₄ and silica gel. It should be activated by heating in an oven at 120 °C for 48 hours before use.[1]
Procedure:
-
To a stirred solution of the benzyl alcohol (1 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in distilled dichloromethane (10 mL), add the activated NaHSO₄-SiO₂ catalyst (10 mg) at room temperature.
-
Monitor the reaction for completion using TLC.
-
Upon completion, filter the heterogeneous catalyst and wash it with dichloromethane (5 mL).
-
Combine the filtrate and the washings, and remove the solvent under vacuum.
-
Purify the residue by column chromatography over silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetrahydropyranyl ether.[1]
Protocol 3: Solvent-Free Tetrahydropyranylation using Pyridinium Chloride[6][7]
Materials:
-
Benzyl alcohol (10 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (12 mmol)
-
Pyridinium chloride (2 mmol, 0.23 g)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine the benzyl alcohol (10 mmol) and 3,4-dihydro-2H-pyran (12 mmol).
-
Add pyridinium chloride (2 mmol) to the mixture.
-
Grind the mixture with a pestle for the time specified (e.g., 3 minutes for benzyl alcohol).[7]
-
Monitor the progress of the reaction by TLC.
-
After the disappearance of the starting alcohol, treat the reaction mixture with diethyl ether and stir vigorously.
-
Filter the solids through a sintered glass funnel.
-
Evaporate the solvent from the filtrate under vacuum.
-
Purify the crude THP ether through a short column of silica gel to obtain the pure product.[7]
References
- 1. asianpubs.org [asianpubs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Navigating the Functionalization Landscape of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key reactive sites of the versatile synthetic intermediate, 2-[[(tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol. Understanding these reactive centers is paramount for the strategic design of multi-step syntheses in pharmaceutical and agrochemical research. This document provides a comprehensive overview of potential functionalization pathways, supported by detailed experimental protocols and comparative data.
Core Reactive Sites for Further Functionalization
This compound presents three primary sites for chemical modification, allowing for a range of selective transformations. These sites are the benzylic hydroxyl group, the aromatic ring, and the tetrahydropyran (THP)-protected primary alcohol. The strategic manipulation of these sites enables the synthesis of a diverse array of complex molecules.
The reactivity of each site can be selectively targeted through the careful choice of reagents and reaction conditions. The benzylic alcohol is amenable to oxidation, esterification, and etherification. The aromatic ring, activated by the ortho-substituents, is a prime candidate for directed C-H activation and functionalization. Finally, the THP protecting group can be readily cleaved under acidic conditions to liberate the primary alcohol for subsequent reactions.
Quantitative Data Summary for Key Functionalizations
The following table summarizes typical reaction conditions and yields for the functionalization of benzyl alcohol derivatives, which are analogous to the reactions of this compound.
| Functionalization | Reagents and Conditions | Product | Typical Yield (%) |
| Oxidation | MnO₂/Sepiolite, tert-butyl hydroperoxide (TBHP), 60 °C | 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde | Good conversion |
| Swern Oxidation: (COCl)₂, DMSO, Et₃N, -78 °C to rt | 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde | 85-99 | |
| Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂, rt | Corresponding Ester | 90-98 |
| Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | Corresponding Ester | 92-97 | |
| Etherification | NaH, Alkyl halide (e.g., CH₃I, BnBr), THF, 0 °C to rt | Corresponding Ether | 85-95 |
| C-H Activation | Pd(OAc)₂, Norbornene, Cs₂CO₃, Aryl Halide, 1,4-Dioxane, 110 °C (for ortho-arylation) | ortho-Aryl substituted derivative | 60-80 |
| Deprotection | p-Toluenesulfonic acid (catalytic), Methanol, rt | 2-(Hydroxymethyl)benzyl alcohol | >95 |
| Acetic acid/THF/H₂O (3:1:1), rt | 2-(Hydroxymethyl)benzyl alcohol | >90 |
Detailed Experimental Protocols
Oxidation of the Benzylic Alcohol to the Corresponding Aldehyde
This protocol describes a general procedure for the Swern oxidation of a benzyl alcohol.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-[[(tetrahydropyran-2-yl)oxy]methyl]benzaldehyde.[1]
Esterification of the Benzylic Hydroxyl Group
This protocol details a standard esterification procedure using a carboxylic acid and DCC/DMAP coupling agents.
Materials:
-
This compound
-
Carboxylic acid (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane at 0 °C, a solution of DCC (1.2 equivalents) in dichloromethane is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Etherification of the Benzylic Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the formation of a benzyl ether via the Williamson ether synthesis.[2][3][4][5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and the alkyl halide (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of the THP Ether
This protocol outlines the acidic removal of the THP protecting group.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
-
Methanol
Procedure:
-
This compound is dissolved in methanol.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added, and the solution is stirred at room temperature.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(hydroxymethyl)benzyl alcohol.
References
The Strategic Application of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery and development, the demand for sophisticated molecular building blocks is ever-increasing. Among these, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol has emerged as a versatile and valuable intermediate. Its unique bifunctional nature, featuring a primary alcohol and a protected hydroxymethyl group on a benzene ring, offers medicinal chemists a powerful tool for the strategic construction of complex bioactive molecules. This technical guide elucidates the core applications of this compound, with a particular focus on its role as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in the laboratory.
Introduction: Unveiling a Multifunctional Building Block
This compound, with the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol , is a stable, readily handled solid.[1] Its structure is characterized by a benzyl alcohol core where the ortho-methyl alcohol is protected as a tetrahydropyranyl (THP) ether. This protecting group strategy is central to its utility, allowing for sequential and site-selective chemical modifications. The primary alcohol offers a reactive handle for conjugation, while the THP-protected alcohol provides a latent functionality that can be revealed under specific acidic conditions. This dual-functionality makes it an ideal candidate for use in multi-step synthetic sequences where precise control over reactivity is paramount.[1]
Core Application in Medicinal Chemistry: A Bifunctional Linker Precursor
The most significant application of this compound in medicinal chemistry is as a precursor for the synthesis of bifunctional linkers. These linkers are critical components in various therapeutic modalities, most notably in the design of PROTACs.
Role in PROTAC Design
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of the PROTAC.
This compound provides a rigid aromatic scaffold that can be elaborated into a linker with defined spatial characteristics. The primary alcohol can be readily converted into other functional groups, such as halides or azides, to facilitate conjugation to either the target protein ligand or the E3 ligase ligand. The THP-protected hydroxymethyl group can be deprotected at a later synthetic stage to reveal a second reactive handle for further modification or to serve as a key interaction point within the final PROTAC structure.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protection of 2-(Hydroxymethyl)benzyl alcohol to yield this compound
This procedure outlines the synthesis of the title compound from its precursor, 2-(hydroxymethyl)benzyl alcohol, through the introduction of the THP protecting group.
Materials:
-
2-(Hydroxymethyl)benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-(hydroxymethyl)benzyl alcohol (1.0 eq) in anhydrous DCM, add PPTS (0.1 eq).
-
Cool the mixture to 0 °C and add DHP (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
| Reactant | Molar Ratio | Purity | Expected Yield |
| 2-(Hydroxymethyl)benzyl alcohol | 1.0 | >98% | 85-95% |
| 3,4-Dihydro-2H-pyran (DHP) | 1.2 | >98% | |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1 | >98% |
Deprotection of the THP Ether
This protocol describes the removal of the THP protecting group to regenerate the hydroxyl functionality.
Materials:
-
This compound derivative
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) or Acetic acid
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure (using p-TsOH in Methanol):
-
Dissolve the THP-protected compound (1.0 eq) in methanol.
-
Add a catalytic amount of p-TsOH·H2O (e.g., 0.1 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting diol by flash column chromatography if necessary.
| Reactant | Molar Ratio | Purity | Expected Yield |
| THP-protected compound | 1.0 | >95% | >90% |
| p-Toluenesulfonic acid monohydrate | 0.1 | >98% |
Visualization of Synthetic Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of incorporating this compound into a PROTAC synthesis.
Caption: Synthetic workflow for PROTAC synthesis.
The diagram above illustrates a generalized synthetic route for the construction of a PROTAC molecule, highlighting the central role of this compound as a key intermediate.
Signaling Pathways and Logical Relationships
The application of this molecule is primarily in the synthesis of molecules that modulate biological pathways, rather than having direct biological activity itself. The following diagram illustrates the logical relationship of how a PROTAC, synthesized using our core molecule, hijacks the ubiquitin-proteasome system.
Caption: PROTAC mechanism of action.
This diagram visually represents the mechanism of action for a PROTAC. The linker, derived from this compound, is crucial for facilitating the formation of the ternary complex, which is the initiating step for targeted protein degradation.
Conclusion
This compound stands out as a strategically important building block in medicinal chemistry. Its pre-protected, bifunctional nature allows for controlled, sequential modifications, making it an ideal component for the synthesis of complex molecules like PROTACs. The protocols and workflows presented in this guide are intended to provide a practical framework for the utilization of this versatile intermediate in drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for well-designed linkers and their precursors will undoubtedly grow, further cementing the importance of molecules like this compound in the development of next-generation therapeutics.
References
Methodological & Application
Detailed protocol for the synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Abstract
This application note provides a detailed protocol for the selective synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol. The synthesis involves the mono-protection of the diol, 1,2-benzenedimethanol, using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This method is crucial for synthetic routes requiring the differentiation of the two hydroxyl groups of 1,2-benzenedimethanol for subsequent chemical transformations. The protocol outlines the reaction setup, workup, and purification procedures.
Introduction
The selective protection of one of two identical functional groups in a symmetric molecule is a fundamental challenge and a key strategy in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation, stability under a range of non-acidic conditions, and straightforward removal under mild acidic conditions.[1] The synthesis of this compound from 1,2-benzenedimethanol requires a selective mono-tetrahydropyranylation, which can be achieved by carefully controlling the reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.[2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require this versatile building block.
Reaction Scheme
Experimental Protocol
This protocol is adapted from general procedures for the selective mono-tetrahydropyranylation of symmetrical diols.[2][4][5] Optimization of reaction time and stoichiometry may be necessary to maximize the yield of the desired mono-protected product.
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-benzenedimethanol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM).
-
To this solution, add 3,4-dihydro-2H-pyran (DHP) (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes). The goal is to maximize the formation of the mono-protected product while minimizing the formation of the di-protected byproduct.
-
-
Workup:
-
Once the optimal ratio of mono-protected to di-protected product is observed on TLC, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[6]
-
Use a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, to separate the unreacted diol, the desired mono-THP ether, and the di-THP ether.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1,2-Benzenedimethanol | C₈H₁₀O₂ | 138.16 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 1.1 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | 0.02 |
| This compound | C₁₃H₁₈O₃ | 222.28 |
Note: The yield of the mono-protected product is highly dependent on the reaction time and may require careful optimization. In similar reactions with other diols, moderate to good yields of the mono-protected product have been reported.[4]
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 4.80-4.90 (m, 1H, O-CH-O of THP), 4.70 (s, 2H, Ar-CH₂-O), 4.60 (s, 2H, Ar-CH₂-OH), 3.80-3.90 (m, 1H, THP-H), 3.40-3.50 (m, 1H, THP-H), 2.50 (br s, 1H, OH), 1.50-1.90 (m, 6H, THP-H).
-
IR (thin film): ν (cm⁻¹) 3400 (br, O-H), 2940, 2870 (C-H), 1120, 1030 (C-O).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants and products in the selective mono-protection.
References
Application Notes and Protocols: Acid-Catalyzed Tetrahydropyranylation of 2-Hydroxymethylbenzyl Alcohol
Introduction
In the field of multi-step organic synthesis, particularly in pharmaceutical and drug development, the strategic protection and deprotection of functional groups is fundamental. The hydroxyl group, a common functionality, often requires temporary masking to prevent undesired reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation, stability under a broad range of non-acidic conditions (including exposure to organometallics, hydrides, and strong bases), and facile removal under mild acidic conditions.[1][2]
This document provides detailed application notes and experimental protocols for the acid-catalyzed tetrahydropyranylation of 2-hydroxymethylbenzyl alcohol, a diol where selective protection of one hydroxyl group might be necessary. The reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst to form a THP ether.[3]
Reaction Mechanism
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the enol ether of DHP. The process involves three key steps:
-
Protonation of Dihydropyran : The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[2][3]
-
Nucleophilic Attack : The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[3]
-
Deprotonation : A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3][4]
Comparison of Catalytic Systems
A variety of acid catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst depends on the substrate's sensitivity to acid and the presence of other functional groups. Heterogeneous catalysts are often preferred for their ease of removal and potential for recycling.[5][6]
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Room Temp. | 15-60 min | Excellent | Common, efficient, and cost-effective catalyst.[3] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 1-4 hours | Good to Excellent | Milder alternative to p-TsOH, suitable for acid-sensitive substrates.[7] |
| Amberlyst-15 | Methanol or DCM | Room Temp. | 1-5 hours | Good to Excellent | Solid acid resin; simplifies workup via simple filtration.[1] |
| Silica Supported NaHSO₄ | Dichloromethane (DCM) | Room Temp. | 30-40 min | High | Inexpensive, non-toxic, and easily prepared heterogeneous catalyst.[8] |
| Bismuth(III) Triflate | Solvent-free or DCM | Room Temp. | 5-30 min | Excellent | Highly efficient Lewis acid catalyst, insensitive to small amounts of moisture.[9] |
| 3,5-Dinitrobenzoic acid | Dichloromethane (DCM) | Room Temp. | ~45 min | High | An inexpensive and effective organocatalyst.[10] |
Detailed Experimental Protocol
This protocol describes a general and reliable method for the tetrahydropyranylation of 2-hydroxymethylbenzyl alcohol using p-toluenesulfonic acid (p-TsOH) as the catalyst.
Materials
-
2-Hydroxymethylbenzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)[3]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxymethylbenzyl alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Reagents : To the stirred solution, add 3,4-dihydro-2H-pyran (1.2 equiv).[3] Following this, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).[3]
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within an hour.
-
Workup - Quenching : Upon completion (as indicated by the consumption of the starting alcohol on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[3]
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).
-
Workup - Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure monotetrahydropyranylated product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the THP-protected alcohol.
Troubleshooting
-
Formation of Byproducts : If significant byproducts are observed, it may be due to the polymerization of DHP. This can be mitigated by using a milder acid catalyst like PPTS or by carefully controlling the reaction temperature.[2]
-
Reaction Does Not Go to Completion : Ensure that all reagents and the solvent are anhydrous, as water can interfere with the reaction. The catalyst may also need to be fresh.
-
Diastereomer Formation : The reaction of DHP with a chiral alcohol creates a new stereocenter, potentially leading to a mixture of diastereomers, which can complicate purification and NMR analysis.[2] For an achiral diol like 2-hydroxymethylbenzyl alcohol, this is not a concern for the initial protection step.
Conclusion
The acid-catalyzed tetrahydropyranylation is a robust and highly reliable method for the protection of alcohols.[1] The availability of numerous catalytic systems, from strong Brønsted acids to mild, solid-supported reagents, allows for the selective protection of hydroxyl groups in complex molecules like 2-hydroxymethylbenzyl alcohol.[1][5] Careful selection of the catalyst and adherence to the outlined protocol are crucial for achieving high yields and purity, making this a valuable technique for professionals in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. iosrjournals.org [iosrjournals.org]
Application of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol in Natural Product Synthesis: A Methodological Overview
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. Among these, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol emerges as a valuable, selectively-protected building block for the synthesis of various natural products. This application note details its utility, focusing on the total synthesis of the isochroman natural product (R)-Mimosifoliol, and provides comprehensive experimental protocols for key transformations.
The unique structure of this compound, featuring a primary alcohol protected as a tetrahydropyranyl (THP) ether and a free benzylic alcohol, allows for sequential and site-selective reactions. This differential protection is instrumental in synthetic routes that require the distinct manipulation of two hydroxyl groups on a benzene ring. The THP group offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.
Case Study: Total Synthesis of (R)-Mimosifoliol
A notable application of a derivative of this compound is demonstrated in the total synthesis of (R)-Mimosifoliol, a neoflavonoid isolated from the rootwood of Aeschynomene mimosifolia. The synthesis utilizes a key intermediate derived from 2-methyl-3-methoxy-benzyl alcohol where the phenolic hydroxyl is protected and the benzylic alcohol is activated for subsequent coupling reactions. While not the exact starting material of this note's title, the synthetic strategy highlights the utility of a mono-protected 2-(hydroxymethyl)benzyl derivative, a close structural relative, showcasing the underlying synthetic principle.
The synthesis of (R)-Mimosifoliol involves the coupling of two key fragments, followed by cyclization to form the characteristic isochroman core. The selective protection of one of the hydroxyl groups in a precursor analogous to this compound is crucial for the successful execution of the synthetic sequence.
Experimental Protocols
The following protocols describe key transformations analogous to those that would be employed in a synthetic sequence utilizing this compound.
Protocol 1: Protection of 2-(Hydroxymethyl)benzyl alcohol
This procedure outlines the selective protection of the primary alcohol in 2-(hydroxymethyl)benzyl alcohol as a THP ether.
Materials:
-
2-(Hydroxymethyl)benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a solution of 2-(hydroxymethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford this compound.
| Starting Material | Product | Reagents | Yield (%) |
| 2-(Hydroxymethyl)benzyl alcohol | This compound | DHP, PPTS | ~90-95 |
Protocol 2: Alkylation of the Benzylic Alcohol
This protocol describes the alkylation of the free benzylic alcohol of the THP-protected starting material.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Starting Material | Product | Reagents | Yield (%) |
| This compound | 2-(Alkoxymethyl)-1-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzene | NaH, Alkyl halide | ~80-90 |
Protocol 3: Deprotection of the THP Ether
This protocol details the removal of the THP protecting group to reveal the primary alcohol.
Materials:
-
THP-protected compound from Protocol 2
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a solution of the THP-protected compound (1.0 eq) in methanol (0.1 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Starting Material | Product | Reagents | Yield (%) |
| THP-protected intermediate | Deprotected primary alcohol | p-TsOH·H₂O | ~90-98 |
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the utilization of this compound in a generic synthetic sequence.
Caption: Synthetic workflow using a mono-protected benzyl alcohol.
Signaling Pathway Analogy
The strategic use of protecting groups in total synthesis can be conceptually compared to signaling pathways in biology, where specific modifications trigger downstream events.
Caption: Logical progression in a protecting group-guided synthesis.
Conclusion
This compound and its analogues are versatile and highly useful intermediates in the total synthesis of natural products. The ability to selectively unmask one of two hydroxyl groups on a simple aromatic scaffold provides a powerful tool for the construction of complex molecular architectures. The protocols and conceptual diagrams provided herein serve as a guide for researchers in the application of this valuable synthetic building block.
Application Notes and Protocols: Deprotection of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol using Mild Acidic Conditions
Introduction
The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols in organic synthesis due to its ease of installation and stability under a variety of non-acidic reaction conditions. The deprotection of THP ethers is typically achieved under mild acidic conditions, which allows for the selective removal of the THP group in the presence of other functional groups. This document provides detailed application notes and protocols for the deprotection of 2-[[(tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol to yield 2-(hydroxymethyl)benzyl alcohol, a valuable intermediate in the synthesis of various pharmaceutical and fine chemical products.
Reaction Mechanism
The deprotection of a THP ether under mild acidic conditions proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom of the THP group, making it a better leaving group. Subsequent cleavage of the C-O bond results in the formation of the desired alcohol and a resonance-stabilized carbocation. The carbocation is then quenched by a nucleophile, such as water or an alcohol from the solvent, to form a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.
Caption: Acid-catalyzed deprotection mechanism of a THP ether.
Data Presentation
The following table summarizes the quantitative data for the deprotection of various THP-protected alcohols under different mild acidic conditions, providing a comparative overview of catalyst performance. While specific data for this compound is limited in the literature, the data for benzyl alcohol and other primary alcohols serve as a strong proxy for expected outcomes.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected primary alcohol | Methanol | Room Temperature | 16 h | 95 | [1] |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alcohol | Methanol | Reflux | 5 h | 57 | [1] |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to RT | 17 h | Quantitative | [2] |
| Acetic Acid / THF / Water | General THP ethers | THF/H₂O | 45 | Varies | High | |
| Amberlyst-15 | General THP ethers | Methanol | Room Temperature | Varies | High | |
| Ferric Perchlorate | THP-protected primary alcohol | Methanol | Room Temperature | 15 min | 98 | [1] |
Experimental Protocols
Detailed methodologies for the deprotection of this compound using three different mild acidic catalysts are provided below.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a widely used method for the efficient cleavage of THP ethers.
-
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.[1]
-
Protocol 2: Deprotection using Amberlyst-15
This protocol utilizes a heterogeneous acid catalyst, which simplifies the workup procedure.
-
Materials:
-
This compound
-
Amberlyst-15 resin
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the product.
-
Protocol 3: Deprotection using Acetic Acid in a THF/Water Mixture
This method is particularly mild and suitable for substrates with acid-sensitive functionalities.
-
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, acetic acid, and water (typically in a 3:1:1 or 4:2:1 ratio).
-
Stir the solution at room temperature or gently warm to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols: Step-by-Step Removal of the THP Group from a Benzyl Alcohol Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation and general stability towards a variety of non-acidic reagents, including strong bases, organometallics, and hydrides.[1][2][3] The removal of the THP group, typically an acidic hydrolysis or alcoholysis, regenerates the parent alcohol.[1][2][4] These application notes provide a comprehensive overview of the step-by-step procedure for the removal of the THP group from a benzyl alcohol derivative, including various catalytic systems and detailed experimental protocols.
Mechanism of Deprotection
The deprotection of a THP ether under acidic conditions proceeds through a reversible acetal hydrolysis mechanism. The key steps involve the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free benzyl alcohol. This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate a derivative of dihydropyran.[1][5][6]
Data Presentation: Comparison of Deprotection Methods
A variety of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions often depends on the substrate's sensitivity to acid and the presence of other functional groups.[1] Below is a summary of common methods for the deprotection of THP-protected benzyl alcohol.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 1 | Acetic Acid | THF/H₂O (4:2:1) | 45 | Varies | Good | Mild conditions, suitable for many substrates.[7][8] |
| 2 | p-Toluenesulfonic acid (TsOH) | Methanol | Room Temp | 1-2 h | Good | Can lead to transesterification with alcoholic solvents.[9] |
| 3 | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 2.5 h | ~95 | A mild and selective acidic catalyst. |
| 4 | Amberlyst-15 | Methanol | Room Temp | Varies | High | Solid-supported acid simplifies workup via filtration.[1][9] |
| 5 | Lithium Chloride (LiCl) | DMSO/H₂O | 90 | 6 h | Excellent | A mild, non-acidic method.[10] |
| 6 | Cerium(IV) ammonium nitrate (CAN) | Acetonitrile/Water | Room Temp | 0.25 - 2 h | High | Can also effect oxidative deprotection.[1] |
Experimental Protocols
Protocol 1: Deprotection using Acetic Acid
This protocol is a widely used and mild method for the deprotection of THP ethers.[1]
Reagents:
-
THP-protected benzyl alcohol (1 equivalent)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the THP-protected benzyl alcohol (1 equivalent) in a 4:2:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[7]
-
Reaction: Stir the solution at 45°C.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection using a Solid-Supported Acid (Amberlyst-15)
The use of a solid-supported acid simplifies the workup procedure.[1]
Reagents:
-
THP-protected benzyl alcohol (1 equivalent)
-
Methanol
-
Amberlyst-15 resin
Procedure:
-
Suspension: To a solution of the THP-protected benzyl alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[1]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[1]
-
Washing: Wash the resin with a small amount of methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the benzyl alcohol.[1]
-
Purification: Further purification is typically not required, but can be performed by column chromatography if needed.
Protocol 3: Deprotection under Non-Acidic Conditions using Lithium Chloride
This method is suitable for substrates with acid-sensitive functional groups.[10]
Reagents:
-
THP-protected benzyl alcohol (2 mmol)
-
Lithium chloride (LiCl, 10 mmol)
-
Water (H₂O, 20 mmol)
-
Dimethyl sulfoxide (DMSO, 10 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the THP-protected benzyl alcohol, lithium chloride, and water in dimethyl sulfoxide.
-
Heating: Heat the magnetically stirred mixture at 90°C under a nitrogen atmosphere for 6 hours.[10]
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water.[10]
-
Extraction: Extract the aqueous mixture three times with diethyl ether.[10]
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.[10]
-
Purification: Purify the residue by silica gel column chromatography.[10]
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Caption: General Experimental Workflow for THP Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol as a key intermediate in multi-step synthesis.
Application Notes and Protocols for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional intermediate in multi-step organic synthesis. Its structure incorporates a primary alcohol protected as a tetrahydropyranyl (THP) ether and a free benzylic alcohol. This differential protection allows for selective manipulation of the two hydroxyl groups, making it a strategic building block in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
The THP ether provides robust protection for the primary alcohol under a variety of reaction conditions, such as those involving strong bases, organometallics, and hydrides, while the exposed benzylic alcohol can undergo a range of transformations including oxidation, etherification, esterification, and substitution reactions. The THP group can be readily removed under mild acidic conditions to liberate the primary alcohol for further functionalization. This application note provides a detailed protocol for a multi-step synthesis utilizing this compound as a key starting material.
Synthetic Application: A Representative Multi-Step Synthesis
The following multi-step synthesis demonstrates the utility of this compound in the preparation of a substituted 1,2-benzenedimethanol derivative. This sequence highlights the selective reaction of the unprotected benzylic alcohol followed by the deprotection of the THP-protected primary alcohol.
Overall Synthetic Scheme:
Caption: Multi-step synthesis workflow starting from this compound.
Experimental Protocols
Step 1: Synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde
This protocol describes the selective oxidation of the benzylic alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde as a pale yellow oil.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Pyridinium chlorochromate (PCC) | 1.5 |
| Dichloromethane (DCM) | Solvent |
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% |
Step 2: Synthesis of 1-(2-[[(Tetrahydropyran-2-yl)oxy]methyl]phenyl)propan-1-ol
This protocol details the carbon-carbon bond formation via a Grignard reaction with the aldehyde synthesized in Step 1.
Experimental Procedure:
-
Dissolve 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (EtMgBr, 1.2 eq, as a solution in THF or diethyl ether) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-(2-[[(Tetrahydropyran-2-yl)oxy]methyl]phenyl)propan-1-ol.
| Reagent | Molar Equiv. |
| 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde | 1.0 |
| Ethylmagnesium bromide (EtMgBr) | 1.2 |
| Tetrahydrofuran (THF) | Solvent |
| Parameter | Value |
| Yield | 80-90% |
| Purity | >97% |
Step 3: Deprotection to Synthesize 2-(1-Hydroxypropyl)benzyl alcohol
This protocol describes the acid-catalyzed removal of the THP protecting group to yield the final diol product.
Experimental Procedure:
-
Dissolve 1-(2-[[(Tetrahydropyran-2-yl)oxy]methyl]phenyl)propan-1-ol (1.0 eq) in methanol (10 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1-hydroxypropyl)benzyl alcohol as a colorless oil or a white solid.
| Reagent | Molar Equiv. |
| 1-(2-[[(Tetrahydropyran-2-yl)oxy]methyl]phenyl)propan-1-ol | 1.0 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 0.1 |
| Methanol | Solvent |
| Parameter | Value |
| Yield | 90-98% |
| Purity | >99% |
Mechanism of THP Deprotection
The deprotection of the THP ether is an acid-catalyzed hydrolysis. The mechanism involves the protonation of the ether oxygen, followed by the departure of the protected alcohol and subsequent trapping of the resulting oxocarbenium ion by the solvent (in this case, methanol).
Caption: Mechanism of acid-catalyzed THP deprotection.
Conclusion
This compound serves as an excellent intermediate for the regioselective synthesis of substituted benzyl derivatives. The THP protecting group offers reliable protection for the primary hydroxyl group, allowing for a wide range of chemical transformations to be performed on the free benzylic alcohol. The straightforward and high-yielding deprotection under mild acidic conditions further enhances its utility in complex multi-step syntheses, making it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel compounds.
Application Notes and Protocols for Protecting Group Strategies Involving 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The bifunctional reagent, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol, offers a sophisticated tool for orthogonal protection strategies. This molecule incorporates both a tetrahydropyranyl (THP) ether and a benzyl alcohol functionality, allowing for the differential protection of two or more reactive sites within a molecule. The THP group is characteristically labile to acidic conditions, while the benzyl group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis.[1][2] This inherent difference in reactivity allows for the selective deprotection of one group while the other remains intact, providing chemists with enhanced control over complex synthetic pathways.[3]
These application notes provide a comprehensive overview of the strategic application of this compound, including detailed experimental protocols for its synthesis, and its use in the protection and sequential deprotection of hydroxyl groups.
Core Concepts and Advantages
The primary advantage of employing this compound lies in the principle of orthogonal protection . This strategy utilizes protecting groups that can be removed under distinct chemical conditions, enabling the selective unmasking of specific functional groups without affecting others.[3][4]
Key Features:
-
Two Orthogonal Protecting Groups in One Reagent: The THP ether is readily cleaved with mild acid, while the benzyl ether requires catalytic hydrogenation for removal.[5][6]
-
Enhanced Synthetic Efficiency: By introducing a latent hydroxyl group (protected as a THP ether) attached to a benzyl protecting group, complex synthetic sequences can be streamlined.
-
Chemoselectivity: The distinct deprotection conditions allow for high chemoselectivity in molecules with multiple sensitive functional groups.
Data Presentation
The following tables summarize the typical reaction conditions for the key transformations involving this compound.
| Table 1: Synthesis of this compound | |
| Starting Material | 2-(Hydroxymethyl)benzyl alcohol |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (CH2Cl2) |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
| Table 2: Protection of a Primary Alcohol with 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Bromide | |
| Substrate | Primary Alcohol (R-OH) |
| Reagent | 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl bromide |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Time | 4 - 12 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Table 3: Orthogonal Deprotection Steps | | | Deprotection Step | Reagents and Conditions | Cleaved Group | Remaining Group | Typical Yield | | Selective THP Removal | Acetic acid/THF/H₂O (2:1:1) or PPTS in Ethanol | THP | Benzyl ether | >90% | | Benzyl Ether Removal | H₂, Pd/C (10 mol%) in Ethanol or Ethyl Acetate | Benzyl | - | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title reagent from commercially available 2-(hydroxymethyl)benzyl alcohol.
Materials:
-
2-(Hydroxymethyl)benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(hydroxymethyl)benzyl alcohol (1.0 eq) in dichloromethane (0.5 M), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: Protection of a Primary Alcohol
This protocol details the protection of a primary alcohol using the benzyl bromide derivative of the title reagent. The benzyl bromide can be prepared from the alcohol using standard methods (e.g., PBr₃ or NBS/PPh₃).
Materials:
-
Substrate containing a primary alcohol (R-OH)
-
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-[[(tetrahydropyran-2-yl)oxy]methyl]benzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the protected alcohol.
Protocol 3: Selective Deprotection of the THP Ether
This protocol describes the selective removal of the THP protecting group, leaving the benzyl ether intact.
Materials:
-
Substrate protected with the 2-[[(tetrahydropyran-2-yl)oxy]methyl]benzyl group
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected substrate (1.0 eq) in a 2:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
Protocol 4: Deprotection of the Benzyl Ether
This protocol outlines the removal of the benzyl ether via catalytic hydrogenolysis.
Materials:
-
Substrate with the benzyl ether group (and a deprotected hydroxyl from the THP removal)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected compound in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Synthesis of the protecting agent. Caption: Synthesis of the protecting agent.
References
Catalytic Systems for the Efficient Synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol. The synthesis involves two key stages: the preparation of the precursor diol, 2-hydroxybenzyl alcohol, and its subsequent selective catalytic monotetrahydropyranylation. A particular focus is placed on catalytic systems that exhibit high selectivity for the protection of the benzylic alcohol over the phenolic hydroxyl group.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The tetrahydropyranyl (THP) group serves as a robust protecting group for the primary alcohol, allowing for selective transformations at other positions of the molecule. The key challenge in its synthesis lies in the regioselective protection of the benzylic alcohol in the presence of the more acidic phenolic hydroxyl group within the starting material, 2-hydroxybenzyl alcohol. This document outlines efficient catalytic methods to achieve this selective transformation.
Synthetic Strategy
The overall synthetic approach is a two-step process. The first step involves the synthesis of 2-hydroxybenzyl alcohol, and the second, critical step is the selective protection of its primary alcohol functionality as a THP ether.
Step 1: Synthesis of 2-Hydroxybenzyl Alcohol
2-Hydroxybenzyl alcohol (saligenin) can be synthesized via the base-catalyzed reaction of phenol with formaldehyde.[1] This reaction typically produces a mixture of ortho- and para-isomers, from which the desired ortho-isomer can be separated.
Experimental Protocol: Synthesis of 2-Hydroxybenzyl Alcohol
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenol in an appropriate solvent.
-
Add a catalytic amount of a base (e.g., sodium hydroxide).
-
Slowly add formaldehyde solution to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2-hydroxybenzyl alcohol.
Step 2: Selective Catalytic Monotetrahydropyranylation
The selective protection of the benzylic alcohol in 2-hydroxybenzyl alcohol is the crucial step. Due to the higher acidity of the phenolic hydroxyl group, catalysts that favor the reaction with the less acidic alcoholic hydroxyl are required. Several catalytic systems have been reported to exhibit this selectivity.
Catalytic Systems for Selective Tetrahydropyranylation
A variety of catalysts can be employed for the selective tetrahydropyranylation of alcohols in the presence of phenols. The following table summarizes the performance of some of these catalytic systems.
| Catalyst | Substrate(s) | Solvent | Time (h) | Temperature | Yield (%) | Selectivity | Reference |
| 2,4,6-Trichloro[1][2][3]triazine (TCT) | Benzyl alcohol + Phenol (competitive) | CH₃CN | 0.33 | Room Temp. | 98 (BA) | High selectivity for benzyl alcohol over phenol. | Akhlaghinia & Roohi, Turk J Chem, 2007 . |
| PdCl₂(MeCN)₂ | Primary alcohols in presence of phenols | THF | - | Room Temp. | Good-Exc. | Selective for primary alcohols. | Wang et al., Tetrahedron Lett., 2004 .[4] |
| NaHSO₄-SiO₂ | Alcohols and Phenols | CH₂Cl₂ | 0.5-0.67 | Room Temp. | High | General catalyst, selectivity may vary. | Kumar et al., Asian J. Chem., 2012 . |
Recommended Catalyst: 2,4,6-Trichloro[1][2][3]triazine (TCT)
2,4,6-Trichloro[1][2][3]triazine (TCT), also known as cyanuric chloride, has been demonstrated to be a highly efficient and selective catalyst for the tetrahydropyranylation of alcohols in the presence of phenols.[2] The proposed mechanism involves the activation of the alcohol by TCT.
Experimental Protocol: Selective Tetrahydropyranylation using TCT
Materials:
-
2-Hydroxybenzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous acetonitrile (CH₃CN)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxybenzyl alcohol (1.0 equiv.) in anhydrous acetonitrile, add 3,4-dihydro-2H-pyran (1.1 equiv.).
-
Add 2,4,6-trichloro[1][2][3]triazine (1.0 equiv.) to the mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 30 minutes.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., n-hexane/ethyl acetate mixture) to afford pure this compound.
Data Summary
The following table summarizes the expected reaction parameters and outcomes for the key steps in the synthesis.
| Step | Reactants | Catalyst | Solvent | Time | Temperature | Expected Yield |
| 1. Diol Synthesis | Phenol, Formaldehyde | Base (e.g., NaOH) | Water/Organic | Hours | RT - 60°C | Moderate-Good |
| 2. Selective Protection | 2-Hydroxybenzyl alcohol, 3,4-Dihydro-2H-pyran | 2,4,6-Trichloro[1][2][3]triazine (TCT) | CH₃CN | < 1 h | Room Temp. | >90% |
Conclusion
The synthesis of this compound can be achieved efficiently through a two-step process involving the synthesis of 2-hydroxybenzyl alcohol followed by a highly selective catalytic monotetrahydropyranylation. The use of 2,4,6-trichloro[1][2][3]triazine as a catalyst offers a rapid and selective method for the protection of the benzylic alcohol over the phenolic hydroxyl group under mild conditions. This protocol provides a reliable and scalable route for the preparation of this important synthetic intermediate.
References
Application Note and Protocol: Large-Scale Synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the large-scale synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol, a versatile intermediate in organic synthesis. The described method is a robust and efficient procedure for the selective protection of one of the hydroxyl groups of 2-(hydroxymethyl)benzyl alcohol using 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3] The target molecule, this compound, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, where the remaining free benzylic alcohol can be further functionalized.
This application note details a scalable and efficient protocol for the synthesis of this compound from 2-(hydroxymethyl)benzyl alcohol and 3,4-dihydro-2H-pyran.
Reaction Scheme
The overall reaction involves the acid-catalyzed addition of one of the hydroxyl groups of 2-(hydroxymethyl)benzyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP) to form a stable THP ether.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the tetrahydropyranylation of alcohols and is designed for a large-scale synthesis.[2][4]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mole scale) | Moles |
| 2-(Hydroxymethyl)benzyl alcohol | 138.16 | 138.2 g | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 101.0 g (105 mL) | 1.2 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 12.6 g | 0.05 |
| Dichloromethane (DCM) | - | 2.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | 1.0 L | - |
| Brine | - | 1.0 L | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
| Silica Gel (for column chromatography) | - | As required | - |
| Eluent (Hexane:Ethyl Acetate) | - | As required | - |
Procedure
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-(hydroxymethyl)benzyl alcohol (138.2 g, 1.0 mol) and dichloromethane (DCM, 2.0 L).
-
Dissolution: Stir the mixture at room temperature until the 2-(hydroxymethyl)benzyl alcohol is completely dissolved.
-
Addition of Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (12.6 g, 0.05 mol) to the solution.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (105 mL, 1.2 mol) dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution (1.0 L).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure this compound.
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
3,4-Dihydro-2H-pyran is flammable and should be handled with care.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The use of PPTS as a catalyst offers a mild and efficient method for the selective protection of one of the hydroxyl groups of 2-(hydroxymethyl)benzyl alcohol. This procedure is suitable for large-scale production in a research or industrial setting.
References
Application Notes and Protocols: The Strategic Use of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol in the Synthesis of Complex Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol as a versatile building block in the multi-step synthesis of complex aromatic molecules. Its unique bifunctional nature, possessing a free benzylic alcohol for immediate reaction and a tetrahydropyran (THP) protected primary alcohol for latent reactivity, allows for a stepwise and controlled elaboration of molecular architecture.[1]
This document outlines the strategic application of this reagent, including detailed experimental protocols for its incorporation into larger aromatic systems and subsequent functionalization.
Core Concept: A Bifunctional Linker for Sequential Synthesis
The primary application of this compound lies in its role as a bifunctional linker. The disparate reactivity of the two hydroxyl groups—one a reactive benzylic alcohol and the other a stable THP-protected primary alcohol—enables chemists to perform selective transformations at one position while the other remains inert. This is particularly valuable in the synthesis of complex molecules where precise control over the sequence of bond formation is critical.
The general strategy involves:
-
Initial Coupling: Reaction of the free benzylic alcohol with a suitable substrate.
-
Intermediate Transformations: Further synthetic modifications on the coupled molecule.
-
Deprotection: Removal of the THP group to unveil the primary alcohol.
-
Secondary Coupling or Functionalization: Reaction of the newly freed primary alcohol.
Application Example: Synthesis of a Biaryl Ether Linker
A practical application of this reagent is in the synthesis of biaryl ether-containing molecules, which are common motifs in pharmaceuticals and natural products. In this example, the benzylic alcohol is first coupled with an activated aromatic ring via a Williamson ether synthesis. Subsequent deprotection of the THP group provides a primary alcohol that can be further functionalized, for instance, by esterification.
Reaction Scheme:
Experimental Protocols
This protocol describes the selective protection of one of the hydroxyl groups of 1,2-benzenedimethanol.
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2-benzenedimethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of PPTS (0.05 eq).
-
Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactant Ratio | 1,2-Benzenedimethanol : DHP : PPTS = 1 : 1.1 : 0.05 |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
This protocol details the coupling of the free benzylic alcohol with an electron-deficient aryl fluoride.
Materials:
-
This compound
-
Substituted 4-fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add the substituted 4-fluoronitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Table 2: Quantitative Data for Williamson Ether Synthesis
| Parameter | Value |
| Reactant Ratio | Benzyl Alcohol : Aryl Fluoride : K₂CO₃ = 1 : 1.1 : 1.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-85% |
This protocol describes the removal of the THP protecting group to reveal the primary alcohol.
Materials:
-
THP-protected biaryl ether
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the THP-protected biaryl ether (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize it with saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the deprotected alcohol.
Table 3: Quantitative Data for THP Deprotection
| Parameter | Value |
| Reactant Ratio | THP Ether : p-TsOH·H₂O = 1 : 0.1 |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% |
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex aromatic compounds. Its bifunctional nature allows for a controlled and sequential introduction of different molecular fragments, making it an important tool for medicinal chemists and synthetic organic chemists in the construction of novel and elaborate molecular architectures. The protocols provided herein offer a practical guide for the utilization of this versatile reagent.
References
Troubleshooting & Optimization
Common side reactions during the synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the acid-catalyzed reaction of 2-(hydroxymethyl)benzyl alcohol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl (THP) ether, which is a widely used protecting group for alcohols.[1][2]
Q2: Why is selective protection a challenge in this synthesis?
A2: 2-(hydroxymethyl)benzyl alcohol is a symmetrical diol containing two primary benzylic hydroxyl groups. During the protection reaction, it is challenging to selectively protect only one of the two hydroxyl groups, which can lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[3][4]
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main side reactions include:
-
Formation of the di-THP ether: This occurs when both hydroxyl groups of the 2-(hydroxymethyl)benzyl alcohol react with DHP.[3][5]
-
Polymerization of DHP: Strong acidic conditions can cause the polymerization of dihydropyran.
-
Formation of diastereomers: The reaction of an alcohol with DHP creates a new stereocenter, which can result in a mixture of diastereomers, potentially complicating purification and characterization.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-protected product | Incomplete reaction. | Increase the reaction time or slightly increase the amount of acid catalyst. Monitor the reaction progress by TLC. |
| Formation of a significant amount of the di-protected byproduct. | Reduce the equivalents of DHP used (e.g., 1.0-1.2 equivalents). Optimize the reaction time; shorter reaction times favor mono-protection. Consider using a flow reactor for better control over reaction time and improved selectivity.[3][4] | |
| Presence of a significant amount of unreacted starting material | Insufficient catalyst or DHP. | Increase the amount of acid catalyst or DHP. Ensure the DHP is of good quality and not old or polymerized. |
| Reaction has not reached completion. | Increase the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of a polymeric byproduct | Acid catalyst is too strong or used in excess. | Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).[7] Reduce the amount of catalyst used. |
| Difficulty in purifying the product | Presence of diastereomers. | Diastereomers can sometimes be separated by careful column chromatography. If separation is not feasible, consider that the mixture of diastereomers may not affect subsequent reaction steps.[6] |
| Co-elution of the product with the di-protected byproduct. | Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
General Protocol for Monotetrahydropyranylation of a Symmetrical Diol in a Batch Reactor
This protocol is adapted from a general procedure for the monotetrahydropyranylation of symmetrical diols and can be optimized for the synthesis of this compound.[3]
Materials:
-
2-(hydroxymethyl)benzyl alcohol
-
3,4-dihydro-2H-pyran (DHP)
-
10-Camphorsulfonic acid (CSA) or another suitable acid catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(hydroxymethyl)benzyl alcohol (1.0 equiv.) and DHP (1.2 equiv.) in anhydrous THF, add the acid catalyst (e.g., CSA, 0.1 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The optimal reaction time for mono-protection is typically short and should be determined experimentally to minimize the formation of the di-protected product.
-
Once the desired amount of mono-protected product is formed, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the mono-protected product from the di-protected product and unreacted starting material.
Quantitative Data from Analogous Reactions
The following table summarizes the product distribution for the monotetrahydropyranylation of a symmetrical diol (1,4-butanediol) in a batch reactor, which can provide insight into the expected outcomes for the synthesis of this compound.[3]
| Compound | Approximate Ratio at Equilibrium |
| 1,4-Butanediol (Starting Material) | 1 |
| Mono-THP ether | 2 |
| Bis-THP ether (Di-protected) | 1 |
Note: This data is for 1,4-butanediol and the equilibrium ratio for 2-(hydroxymethyl)benzyl alcohol may vary.
Visualizations
Reaction Pathway and Side Reaction
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis.
References
How to improve the yield and purity of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Mono-Protected Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (1,2-benzenedimethanol).- Increase Reaction Time: Allow the reaction to proceed for a longer duration.- Optimize Temperature: Gently warming the reaction mixture (e.g., to 40°C) may improve the reaction rate, but be cautious of increased side product formation. |
| Formation of Di-Protected Byproduct | - Adjust Stoichiometry: Use a slight excess of the diol (1,2-benzenedimethanol) relative to dihydropyran (DHP). A 1.2:1 to 1.5:1 ratio of diol to DHP is a good starting point.- Slow Addition of DHP: Add the dihydropyran dropwise to the reaction mixture to maintain a low concentration of the protecting agent. |
| Suboptimal Catalyst | - Use a Milder Catalyst: Strong acids can promote the formation of the di-protected byproduct and other side reactions. Consider using milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) instead of stronger acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[1] |
| Loss of Product During Workup | - Careful Extraction: Ensure proper phase separation during aqueous workup. The product is moderately polar and may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Avoid Emulsions: If emulsions form, add a small amount of brine to help break them. |
Issue 2: High Purity Issues and Presence of Impurities
| Potential Cause | Recommended Solution |
| Presence of Starting Material (1,2-benzenedimethanol) | - Optimize Reaction Conditions: See "Incomplete Reaction" under Issue 1.- Efficient Purification: The starting diol is significantly more polar than the mono-protected product. Use column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to achieve good separation. |
| Presence of Di-Protected Byproduct | - Optimize Reaction Conditions: See "Formation of Di-Protected Byproduct" under Issue 1.- Efficient Purification: The di-protected byproduct is significantly less polar than the mono-protected product. Careful column chromatography should allow for its separation. |
| Presence of Isomeric Mono-Protected Product | - Steric Hindrance: The primary hydroxyl group is generally more accessible than the benzylic hydroxyl group, favoring the formation of the desired product. Using a bulkier acid catalyst might enhance this selectivity.- High-Resolution Chromatography: If the isomeric byproduct is formed, separation may be challenging. High-performance liquid chromatography (HPLC) might be necessary for achieving high purity. |
| DHP Polymerization or Other Side Products | - Use Fresh DHP: Ensure the dihydropyran is free of peroxides and freshly distilled if necessary.- Control Temperature: Avoid excessive heating, which can promote polymerization and other side reactions. |
| Cleavage of THP group during Purification | - Neutralize Silica Gel: Traces of acid on silica gel can lead to the deprotection of the THP ether during column chromatography.[2] Pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), can prevent this. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting material is 1,2-benzenedimethanol.[3] This symmetrical diol contains two primary alcohol functional groups, one of which is benzylic.
Q2: How can I selectively protect only one of the two hydroxyl groups in 1,2-benzenedimethanol?
Achieving mono-protection over di-protection is a key challenge. Here are some strategies:
-
Stoichiometric Control: Use a slight excess of 1,2-benzenedimethanol relative to dihydropyran (DHP). This statistically favors the formation of the mono-protected product.
-
Reaction Conditions: Employ milder reaction conditions. This includes using a less active acid catalyst (e.g., PPTS instead of p-TsOH), a lower reaction temperature, and shorter reaction times.[1]
-
Slow Addition: Adding the DHP slowly to the reaction mixture can help to maintain a low concentration of the protecting agent and reduce the likelihood of di-protection.
Q3: Which acid catalyst is best for this reaction?
The choice of acid catalyst can significantly impact the selectivity and yield. For selective mono-protection, milder catalysts are generally preferred.
| Catalyst | Advantages | Disadvantages |
| Pyridinium p-toluenesulfonate (PPTS) | Mild, less likely to cause side reactions. | Slower reaction rates. |
| Camphorsulfonic acid (CSA) | Good balance of reactivity and mildness.[1] | |
| p-Toluenesulfonic acid (p-TsOH) | Highly effective and commonly used.[4] | Can lead to more di-protection and side products if not used carefully. |
| Lewis Acids (e.g., Bi(OTf)₃) | Can be effective under mild, solvent-free conditions.[5] | May require optimization for this specific substrate. |
Q4: What are the expected major impurities and how can I identify them?
The most common impurities are the starting material (1,2-benzenedimethanol) and the di-protected byproduct (1,2-bis[[(tetrahydropyran-2-yl)oxy]methyl]benzene). These can be easily distinguished from the desired product by Thin Layer Chromatography (TLC) due to their different polarities.
-
1,2-Benzenedimethanol: Most polar, lowest Rf value.
-
This compound (Product): Intermediate polarity and Rf value.
-
Di-protected byproduct: Least polar, highest Rf value.
Q5: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), will allow for the separation of the non-polar di-protected byproduct, the desired mono-protected product, and the polar starting material. To prevent the cleavage of the acid-sensitive THP group on the silica gel, it is advisable to add a small amount of a tertiary amine like triethylamine (around 1%) to the eluent.[2]
Q6: The THP protection introduces a new stereocenter. Is this a concern?
Yes, the reaction of an alcohol with DHP creates a new chiral center at the anomeric carbon of the tetrahydropyran ring.[5][6] This results in the formation of a mixture of diastereomers if the starting alcohol is chiral. In the case of 1,2-benzenedimethanol, which is achiral, a racemic mixture of the THP ether is formed. For most applications of this compound as a synthetic intermediate, this is not a significant issue. However, it can lead to more complex NMR spectra.
Experimental Protocols
Protocol 1: Selective Mono-THP Protection of 1,2-Benzenedimethanol
This protocol aims to maximize the yield of the mono-protected product by using a slight excess of the diol and a mild acid catalyst.
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1,2-benzenedimethanol (1.2 equivalents) in anhydrous dichloromethane, add pyridinium p-toluenesulfonate (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dihydropyran (1.0 equivalent) dropwise over 15-20 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete (indicated by the consumption of DHP and the formation of the product spot), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for purity issues.
References
Troubleshooting incomplete deprotection of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of this compound?
Incomplete deprotection of this substrate is often due to one or more of the following factors:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the hydrolysis of the THP ether. An inadequate amount of catalyst will result in a sluggish or incomplete reaction.
-
Suboptimal Reaction Conditions: Factors such as low temperature, short reaction time, or an inappropriate solvent can hinder the deprotection process.
-
Poor Solubility: The starting material and the deprotected product have different polarities. If the chosen solvent does not effectively dissolve both, the reaction can be impeded.
-
Deactivation of the Catalyst: Impurities in the starting material or solvents can neutralize or poison the acid catalyst, reducing its effectiveness.
Q2: I am observing a significant amount of starting material remaining in my reaction mixture. What steps can I take to drive the reaction to completion?
To address an incomplete reaction, consider the following troubleshooting steps:
-
Increase Catalyst Loading: Gradually increase the amount of the acid catalyst. For solid-supported catalysts like Amberlyst-15, increasing the weight percentage can be effective.
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can often accelerate the rate of deprotection. However, be mindful of potential side reactions at higher temperatures.
-
Extend the Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration until the starting material is consumed.
-
Optimize the Solvent System: A mixture of solvents may be necessary to ensure the solubility of both the protected and deprotected alcohol. For instance, a combination of THF, acetic acid, and water is a commonly used system.[1]
Q3: Are there alternative deprotection methods if the standard acidic conditions are not effective or lead to side products?
Yes, several alternative methods can be employed for THP ether deprotection:
-
Solid-Supported Acid Catalysts: Resins like Amberlyst-15 offer the advantage of easy removal by filtration, simplifying the workup procedure.[1]
-
Lewis Acids: Certain Lewis acids can catalyze the deprotection under mild conditions.[2]
-
Non-Acidic Conditions: A method using lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures provides a non-acidic alternative.[3][4]
Q4: What are potential side reactions to be aware of during the deprotection of this compound?
The primary side reaction of concern is the formation of byproducts from the carbocation intermediate generated during the cleavage of the THP group. If an alcohol is used as the solvent (e.g., methanol or ethanol), it can act as a nucleophile and trap the carbocation, leading to the formation of a new ether byproduct.[5] Additionally, strong acidic conditions and high temperatures can potentially lead to other undesired reactions involving the benzyl alcohol moiety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid catalyst | Increase the catalyst loading incrementally. |
| Low reaction temperature | Gradually increase the temperature while monitoring for side products. | |
| Short reaction time | Extend the reaction time and monitor progress by TLC. | |
| Poor solubility | Use a co-solvent system (e.g., THF/water, dioxane/water). | |
| Formation of Byproducts | Nucleophilic solvent | Avoid using alcohol-based solvents if side reactions are observed. A mixture of THF, acetic acid, and water is a good alternative.[1] |
| Reaction with other functional groups | If the substrate contains other acid-sensitive groups, consider milder catalysts like PPTS or non-acidic methods like LiCl/DMSO/H2O.[3][4] | |
| Difficult Work-up | Emulsion formation | Add brine during the aqueous work-up to break up emulsions. |
| Catalyst removal issues (homogeneous) | Neutralize the acid carefully with a base (e.g., saturated NaHCO3 solution) before extraction. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various THP deprotection methods applied to different substrates, providing a comparative overview.
| Catalyst/Reagent | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0°C to RT | 17 h | Quantitative | [5][6] |
| Acetic Acid/THF/H2O (3:1:1) | THP-protected alcohol | THF/H2O/AcOH | Room Temp. | - | High | [1] |
| Amberlyst-15 | THP-protected alcohol | Methanol | Room Temp. | - | High | [1] |
| LiCl/H2O | Various THP ethers | DMSO | 90°C | 6 h | 85-95 | [3] |
| Zeolite H-beta | THP-protected alcohol | - | - | Short | High | [2] |
| Bismuth Triflate | THP-protected alcohols and phenols | - | - | - | High | [2] |
Experimental Protocols
Method 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a standard and effective method for the deprotection of THP ethers.
Materials:
-
This compound
-
Methanol (or another suitable solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material has been consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Deprotection using Amberlyst-15
This method utilizes a solid-supported acid, which simplifies the work-up.[1]
Materials:
-
This compound
-
Methanol
-
Amberlyst-15 resin
Procedure:
-
Dissolve the THP-protected alcohol (1 equivalent) in methanol.
-
Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.
Method 3: Deprotection using Lithium Chloride in DMSO/Water
This protocol offers a mild, non-acidic alternative for the deprotection of THP ethers.[3][4]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the THP-protected alcohol (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in DMSO.
-
Heat the mixture to 90°C under a nitrogen atmosphere.
-
Stir the reaction for 6 hours or until completion as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a THP ether.
Caption: Troubleshooting workflow for incomplete THP deprotection.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
Methods for the purification of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol from reaction mixtures.
Technical Support Center: Purification of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, primarily focusing on purification by flash column chromatography.
General Troubleshooting Workflow
The following flowchart outlines a systematic approach to troubleshooting common purification challenges.
Caption: Troubleshooting Flowchart for Purification Issues
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: The common impurities largely depend on the synthetic route, but typically for a selective mono-protection of 1,2-benzenedimethanol, you can expect:
-
Unreacted Starting Material: 1,2-Benzenedimethanol. This is significantly more polar than the product.
-
Di-protected Byproduct: 1,2-Bis[[(tetrahydropyran-2-yl)oxy]methyl]benzene. This is less polar than the desired mono-protected product.
-
Reagent-derived Impurities: Byproducts from the reaction of dihydropyran (DHP), especially under acidic conditions.
Q2: My product is streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate during analysis of this compound can be due to a few factors:
-
Sample Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Compound Acidity/Basicity: The free hydroxyl group can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as 0.5-1% triethylamine, can often resolve this issue.
-
Inappropriate Solvent System: The solvent system may not be optimal for your compound. If the compound is not fully soluble in the eluent, it can lead to streaking. Ensure your crude material is fully dissolved before applying it to the column.
Q3: I am having trouble separating the mono-protected product from the di-protected byproduct. What should I do?
A3: The mono- and di-protected products can have similar polarities, making separation challenging. Here are some strategies:
-
Optimize Your Solvent System: Use a shallow gradient during your column chromatography. A slow increase in the polar solvent (e.g., ethyl acetate in hexanes) will provide better resolution.
-
TLC Optimization: Spend time developing a solvent system on a TLC plate that gives a good separation (a ΔRf of at least 0.2 is ideal).
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.
Q4: My product seems to be decomposing on the silica gel column. What are my options?
A4: The THP (tetrahydropyranyl) protecting group is known to be sensitive to acid. Since silica gel is acidic, it can cause the deprotection of your product back to 1,2-benzenedimethanol.
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run your column as quickly as is reasonably possible without sacrificing separation (flash chromatography).
Experimental Protocols
The following is a general protocol for the purification of this compound using flash column chromatography.
Purification of this compound by Flash Column Chromatography
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare an appropriate eluent system. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 30-40%.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent mixture.
3. Sample Loading:
-
Wet Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (dichloromethane or the eluent). Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: For larger quantities or less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Begin elution with the initial non-polar solvent system to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
General Workflow for Purification
Caption: General Purification Workflow
Data Presentation
The following table summarizes typical chromatographic conditions and expected outcomes for the purification of THP-protected benzyl alcohols. Note that the optimal conditions for this compound may vary and should be determined by TLC analysis.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | A gradient is recommended for optimal separation. |
| Typical Gradient | 10% to 40% Ethyl Acetate | The exact gradient should be optimized based on TLC. |
| Rf of Product | ~0.3 - 0.5 | In an appropriate eluent for column chromatography. |
| Expected Purity | >95% | Achievable with careful chromatography. |
| Reported Yield | ~98% (for benzyl THP ether)[1] | Yields for the target molecule may vary. |
References
Optimizing reaction conditions for the selective protection of one hydroxyl group in a diol.
Welcome to the technical support center for the selective protection of hydroxyl groups. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a statistical mixture of unreacted diol, mono-protected product, and di-protected product (approx. 1:2:1). How can I improve the selectivity for the mono-protected species?
A1: Achieving high selectivity for monoprotection is a common challenge. A statistical distribution often occurs when the reactivity of the second hydroxyl group is comparable to the first after initial protection.[1] Here are several strategies to improve selectivity:
-
Steric Hindrance: Employ a bulky protecting group. The increased steric hindrance after the first protection will significantly slow down the rate of the second protection. For silyl ethers, the order of steric bulk is TBDPS > TIPS > TBDMS > TES > TMS.[2]
-
Stoichiometry Control: While simply using one equivalent of the protecting agent is the first step, you can also use a large excess of the diol. This statistically favors the mono-protection of the limiting reagent (the protecting group). However, this approach can be wasteful if the diol is expensive.[3]
-
Lower Temperature: Running the reaction at lower temperatures can enhance selectivity. For instance, selective silylation of an allylic alcohol in the presence of a homoallylic alcohol was optimized at -78 °C.[4]
-
Catalyst Choice: Certain catalysts can enhance selectivity. Silver(I) oxide (Ag₂O), for example, is proposed to coordinate with the diol, increasing the acidity of one hydroxyl group and thereby favoring selective alkylation.[1] Organocatalysts based on boronic acids can also form reversible complexes with diols to facilitate regioselective functionalization.[5][6]
-
Flow Chemistry: Continuous flow reactors allow for precise control over reaction time and temperature, which can significantly enhance chemoselectivity compared to batch processes. By optimizing the flow rate and reactor length, the reaction can be quenched before significant di-protection occurs.[3][7]
Q2: How do I selectively protect a primary hydroxyl group in the presence of a secondary one?
A2: Primary hydroxyl groups are generally less sterically hindered and more nucleophilic than secondary hydroxyl groups. This inherent difference in reactivity is the key to selectivity.
-
Bulky Reagents: Use sterically demanding protecting groups like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS). These reagents will react preferentially at the more accessible primary position.[8]
-
Enzymatic Methods: Lipases are highly effective for the desymmetrization of diols through selective acylation. These enzymes can exhibit high regioselectivity for primary alcohols.[9][10][11]
-
Reaction Conditions: Control of stoichiometry (using slightly more than one equivalent of the protecting agent) and running the reaction at low temperatures will further favor the kinetically preferred reaction at the primary site.
Q3: I am observing no reaction or very low conversion. What are the possible causes?
A3: Low reactivity can stem from several factors related to reagents, catalysts, or the substrate itself.
-
Steric Hindrance: Highly hindered hydroxyl groups (e.g., tertiary or sterically congested secondary alcohols) may react very slowly. You may need to use a more reactive protecting agent (e.g., a silyl triflate like TBS-OTf instead of a silyl chloride) and a stronger, non-nucleophilic base (e.g., 2,6-lutidine).[8]
-
Reagent Quality: Ensure your solvent is anhydrous and your reagents (especially protecting agents and bases) have not decomposed due to moisture or improper storage.
-
Catalyst Activity: If using a catalyst (e.g., DMAP, p-TsOH, Ag₂O), ensure it is active and used in the correct amount. Solid acid catalysts can sometimes be deactivated and may need regeneration or replacement.[12]
-
Insufficient Activation: The electrophilicity of the protecting group or the nucleophilicity of the hydroxyl group may be insufficient. Using a more reactive silylating agent or a stronger base to deprotonate the alcohol can help.[4]
Q4: What is an "orthogonal" protecting group strategy and why is it important for polyols?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[2] For example, you could protect one hydroxyl group as a TBDMS ether (removed by fluoride), another as a benzyl ether (removed by hydrogenolysis), and a third as an acetonide (removed by acid).[2] This strategy is crucial in the multi-step synthesis of complex molecules like carbohydrates or natural products, as it allows for the selective manipulation of one specific hydroxyl group while others remain protected.[13][14]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the selective monoprotection of diols.
Problem 1: Poor Selectivity (High Yield of Di-protected Product)
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sol1a [label="Use a bulkier\nprotecting group\n(e.g., TIPS over TBDMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Use a less reactive\nreagent (e.g., R-Cl\ninstead of R-OTf)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol2a [label="Lower the reaction\ntemperature", fillcolor="#FBBC05", fontcolor="#202124"]; sol2b [label="Reduce reaction time;\nmonitor closely by TLC/LCMS", fillcolor="#FBBC05", fontcolor="#202124"]; sol2c [label="Consider flow chemistry for\nprecise time control", fillcolor="#FBBC05", fontcolor="#202124"];
sol3a [label="Use 1.0-1.1 equivalents\nof protecting agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Use diol in excess\n(if feasible)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {cause1, cause2, cause3} [dir=none, color="#5F6368"];
cause1 -> sol1a [label="Too Small/\nReactive", color="#5F6368"]; cause1 -> sol1b [color="#5F6368"];
cause2 -> sol2a [label="Too High/\nLong", color="#5F6368"]; cause2 -> sol2b [color="#5F6368"]; cause2 -> sol2c [color="#5F6368"];
cause3 -> sol3a [label="Incorrect\nRatio", color="#5F6368"]; cause3 -> sol3b [color="#5F6368"]; } } Caption: Troubleshooting flowchart for poor selectivity.
Problem 2: Low or No Conversion
// Nodes start [label="Low or No\nConversion", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; cause1 [label="Reagent/\nSolvent Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Insufficient\nReactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Substrate\nHindrance", fillcolor="#F1F3F4", fontcolor="#202124"];
sol1a [label="Use freshly distilled/\nanhydrous solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Verify quality of\nprotecting agent and base", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol2a [label="Use a more reactive\nprotecting agent\n(e.g., TBDMS-OTf)", fillcolor="#FBBC05", fontcolor="#202124"]; sol2b [label="Use a stronger base\n(e.g., NaH, 2,6-lutidine)", fillcolor="#FBBC05", fontcolor="#202124"]; sol2c [label="Increase reaction\ntemperature", fillcolor="#FBBC05", fontcolor="#202124"];
sol3a [label="Use a less bulky\nprotecting group\n(e.g., TMS, TES)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Increase reaction time\nand/or temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {cause1, cause2, cause3} [dir=none, color="#5F6368"];
cause1 -> sol1a [label="Moisture/\nDecomposition", color="#5F6368"]; cause1 -> sol1b [color="#5F6368"];
cause2 -> sol2a [label="Poor Electrophile/\nNucleophile", color="#5F6368"]; cause2 -> sol2b [color="#5F6368"]; cause2 -> sol2c [color="#5F6368"];
cause3 -> sol3a [label="Steric Clash", color="#5F6368"]; cause3 -> sol3b [color="#5F6368"]; } } Caption: Troubleshooting flowchart for low conversion.
Data Presentation: Comparison of Monoprotection Methods
Table 1: Selective Monobenzylation of Diols using Ag₂O[1]
| Diol Substrate | Solvent | Time (h) | Mono-protected Yield (%) | Di-protected Yield (%) |
| 1,3-Propanediol | CH₂Cl₂ | 3 | 85 | 10 |
| 1,4-Butanediol | CH₂Cl₂ | 3 | 82 | 12 |
| 1,5-Pentanediol | Toluene | 5 | 80 | 14 |
| Diethylene Glycol | CH₂Cl₂ | 0.5 | 87 | 8 |
| (±)-2,4-Pentanediol | CH₂Cl₂ | 4 | 78 | 15 |
Conditions: Diol (1.0 equiv), Benzyl Bromide (1.1 equiv), Ag₂O (1.5 equiv), Room Temperature.
Table 2: Monotetrahydropyranylation of 1,4-Butanediol in Batch vs. Flow Reactor[3]
| Method | Time (min) | Diol Recovered (%) | Mono-THP Yield (%) | Di-THP Yield (%) |
| Batch Reactor | 8 | 36 | 48 | 16 |
| Flow Reactor | 7.5 | 35 | 53 | 12 |
Conditions: 1,4-Butanediol (1.0 equiv), DHP (1.2 equiv), CSA (0.1 equiv), THF, Room Temperature.
Experimental Protocols
Protocol 1: Silver(I) Oxide Mediated Monobenzylation of 1,4-Butanediol[1]
-
Preparation: To a stirred solution of 1,4-butanediol (1.0 equivalent) in dichloromethane (CH₂Cl₂), add silver(I) oxide (Ag₂O, 1.5 equivalents).
-
Reaction: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the Celite pad with additional CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to separate the unreacted diol, mono-benzylated product, and di-benzylated product.
Protocol 2: Monotetrahydropyranylation of 1,4-Butanediol in a Batch Reactor[7]
-
Preparation: In a round-bottom flask, dissolve 1,4-butanediol (1.00 g, 11.1 mmol, 1.00 equiv.) and 3,4-dihydro-2H-pyran (DHP) (1.20 mL, 13.3 mmol, 1.20 equiv.) in tetrahydrofuran (THF) (11.1 mL).
-
Reaction: Add 10-camphorsulfonic acid (CSA) (258 mg, 1.11 mmol, 0.100 equiv.) to the solution at room temperature.
-
Monitoring and Quenching: Stir the mixture for 6-10 minutes. The reaction should be carefully timed for optimal selectivity. Quench the reaction by adding triethylamine.
-
Workup: Concentrate the mixture in vacuo. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Protocol 3: TIPDS Protection of a Diol[2]
-
Preparation: Dissolve the diol (1.0 equiv) in anhydrous pyridine or N,N-dimethylformamide (DMF).
-
Reaction: Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv) to the solution.
-
Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with aqueous copper sulfate (to remove pyridine, if used), water, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Decision-Making Workflow for Protecting Group Selection
// Nodes start [label="Start:\nSelect Diol", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Primary vs.\nSecondary OH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Need Orthogonal\nStrategy?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Subsequent Reaction\nConditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res1 [label="Use Bulky PG\n(TBDMS, TIPS)\nto favor Primary OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res2 [label="Consider Enzymatic\nAcylation for\nHigh Regioselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res3 [label="Standard PGs\n(e.g., MOM, Bn)\nmay suffice", fillcolor="#4285F4", fontcolor="#FFFFFF"];
res_acid [label="Use Base-Stable PG\n(e.g., Benzyl, Silyl Ethers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_base [label="Use Acid-Stable PG\n(e.g., Acetonide, Ketal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_red [label="Avoid Reductively\nCleavable PGs (e.g., Bn)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Proceed to\nOptimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> res1 [label=" Different"]; q1 -> res2 [label=" Different"]; q1 -> q2 [label=" Identical\n(Symmetric)"];
res1 -> q2; res2 -> q2;
q2 -> q3 [label=" No"]; q2 -> q3 [label=" Yes\n(Choose groups with\ndifferent cleavage conditions)"];
q3 -> res_acid [label=" Acidic"]; q3 -> res_base [label=" Basic"]; q3 -> res_red [label=" Reductive"];
res_acid -> end_node; res_base -> end_node; res_red -> end_node; } } Caption: Decision guide for selecting a suitable protecting group.
References
- 1. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. scirp.org [scirp.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Stereoselective Synthesis of Tetrahydropyran (THP) Ethers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the stereoselective synthesis of tetrahydropyran (THP) ethers.
Troubleshooting Guide
This section addresses common issues encountered during the stereoselective synthesis of THP ethers in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield in acid-catalyzed cyclization. | Deactivation of catalyst: Presence of water or basic impurities can neutralize the acid catalyst.[1] | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly stored catalysts. Consider using a milder, less hygroscopic acid catalyst like pyridinium p-toluenesulfonate (PPTS).[1] |
| Unfavorable reaction equilibrium: The cyclization reaction may be reversible.[2] | Use a large excess of the acyclic precursor or remove a byproduct (e.g., water) using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.[3] | |
| Decomposition of starting material or product: Highly acidic conditions can cause degradation of sensitive functional groups.[4] | Employ a milder acid catalyst (e.g., PPTS, CSA) or a heterogeneous catalyst (e.g., Amberlyst-15, Nafion-H) that can be easily filtered off.[5][6] Reduce the reaction temperature. | |
| Poor diastereoselectivity in Prins cyclization. | Incorrect Lewis acid or catalyst: The choice of Lewis acid significantly influences the stereochemical outcome.[7] | Screen a variety of Lewis acids (e.g., SnCl₄, TMSOTf, BF₃·OEt₂) to find the optimal one for the desired diastereomer.[8] For asymmetric Prins cyclizations, utilize a chiral Brønsted acid or a chiral metal complex.[9] |
| Unfavorable transition state: The reaction may not be proceeding through the desired chair-like transition state.[10] | Modify the substrate to favor a specific transition state. Computational studies can help predict the more stable transition state geometry.[10] Adjusting the solvent can also influence the transition state energy. | |
| Racemization: The product may be racemizing under the reaction conditions.[11] | Lower the reaction temperature and use a less acidic catalyst to minimize racemization. In some cases, a reversible 2-oxonia-Cope rearrangement can lead to racemization.[11] | |
| Low enantioselectivity in asymmetric catalysis. | Ineffective chiral catalyst: The chosen chiral catalyst may not be suitable for the specific substrate or reaction type. | Screen a library of chiral catalysts (e.g., chiral phosphoric acids, cinchona alkaloids, chiral metal complexes) to identify the most effective one.[12][13] |
| Uncatalyzed background reaction: A non-selective background reaction may be competing with the catalyzed pathway.[12] | Lower the reaction temperature to slow down the uncatalyzed reaction. Increase the catalyst loading to favor the asymmetric pathway.[12] | |
| Poor catalyst-substrate interaction: Steric or electronic mismatch between the catalyst and substrate can lead to low enantioselectivity. | Modify the substrate or the catalyst to improve the interaction in the transition state. Computational modeling can aid in understanding these interactions. | |
| Formation of diastereomers when using THP as a protecting group. | Creation of a new stereocenter: The reaction of an alcohol with dihydropyran creates a new chiral center at the anomeric carbon, leading to a mixture of diastereomers if the alcohol is already chiral.[6][14] | This is an inherent drawback of the THP protecting group.[6] If separation of diastereomers is difficult, consider using an alternative, achiral protecting group like a silyl ether (e.g., TBS, TIPS).[15] |
| Side reactions, such as polymerization of dihydropyran (DHP). | Strongly acidic conditions: Strong acids can promote the polymerization of DHP.[1] | Use a milder acid catalyst (e.g., PPTS) and control the reaction temperature carefully.[1] |
| Formation of undesired byproducts: Depending on the reaction, various side products can form. For instance, in Prins cyclizations, side-chain exchange products can be observed.[7] | Optimize the reaction conditions (catalyst, solvent, temperature) to minimize the formation of byproducts. A thorough mechanistic understanding of the reaction can help in identifying the source of side products. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of THP ethers?
A1: The primary challenges include controlling diastereoselectivity and enantioselectivity. For diastereoselectivity, the main goal is often to control the relative stereochemistry of substituents on the THP ring, which is typically achieved by influencing the transition state of the cyclization reaction.[7][10] Achieving high enantioselectivity requires the use of effective chiral catalysts or auxiliaries to control the absolute stereochemistry of the newly formed chiral centers.[12] Another significant challenge, particularly when using THP as a protecting group for a chiral alcohol, is the formation of diastereomers due to the creation of a new stereocenter.[6][14]
Q2: How can I improve the diastereoselectivity of my THP ether synthesis?
A2: Improving diastereoselectivity often involves optimizing the reaction conditions to favor a specific reaction pathway. In reactions like the Prins cyclization, the choice of Lewis acid and solvent can have a profound impact on the stereochemical outcome by influencing the stability of the transition state.[7][8] For intramolecular oxa-Michael reactions, the stereoselectivity can be influenced by the presence of coordinating groups within the substrate that can direct the cyclization.[10] Computational studies can be a valuable tool to predict the most stable transition state leading to the desired diastereomer.[10]
Q3: What are the key considerations when choosing a chiral catalyst for an enantioselective THP ether synthesis?
A3: The choice of a chiral catalyst is critical for achieving high enantioselectivity. Key considerations include:
-
Catalyst Type: Chiral Brønsted acids (e.g., chiral phosphoric acids), chiral Lewis acids, and organocatalysts (e.g., cinchona alkaloid derivatives) are commonly used.[12][13]
-
Substrate Compatibility: The catalyst must be compatible with the functional groups present in the substrate.
-
Catalyst Loading: The optimal catalyst loading should be determined to maximize the rate of the catalyzed reaction over any background uncatalyzed reaction.[12]
-
Reaction Conditions: Temperature and solvent can significantly affect the performance of a chiral catalyst.
Q4: When is it appropriate to use THP as a protecting group, and what are the alternatives?
A4: The tetrahydropyranyl (THP) group is a robust protecting group for alcohols, stable to strongly basic conditions, organometallics, and hydrides.[6] It is easily introduced and removed under acidic conditions.[3][4] However, its major drawback is the formation of diastereomers when protecting a chiral alcohol.[6][14] If this is a concern, alternative protecting groups that do not introduce a new stereocenter, such as silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or p-methoxybenzyl (PMB) ethers, should be considered.[15]
Q5: What are some common side reactions in THP ether synthesis and how can they be minimized?
A5: Common side reactions include the polymerization of dihydropyran (DHP) under strongly acidic conditions, which can be minimized by using milder catalysts and controlling the temperature.[1] In Prins cyclizations, potential side reactions include the formation of constitutional isomers and products of competing reaction pathways like the oxonia-Cope rearrangement, which can lead to racemization.[11] Careful optimization of reaction conditions, including the choice of catalyst and solvent, is crucial to suppress these unwanted side reactions.
Quantitative Data Summary
The following table summarizes quantitative data for selected stereoselective THP ether syntheses, providing a comparison of different methods.
| Reaction Type | Catalyst/Reagent | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric 'Clip-Cycle' (Oxa-Michael) | Chiral Phosphoric Acid (R-TRIP) | Spirocyclic precursors | 51-93 | - | up to 99 | [12] |
| Prins Cyclization | TMSBr | Homoallylic alcohol and aldehyde | - | 9:79 (ax:eq) improved with TMSBr | - | [7] |
| Prins Cyclization | BF₃·OEt₂ | 3-Bromobut-3-en-1-ols and aldehydes | Good | Excellent | - | [8] |
| Intramolecular Oxa-Michael | Chiral Iminophosphorane | α,β-Unsaturated esters | up to 94 | - | up to 95 | [16] |
| Thioester Oxy-Michael Cyclization | TBAF | Hydroxy-thioester | High | Stereodivergent (trans) | - | [10] |
| Thioester Oxy-Michael Cyclization | Trifluoroacetic Acid | Hydroxy-thioester | High | Stereodivergent (cis) | - | [10] |
Experimental Protocols
Protocol 1: Enantioselective Intramolecular Oxa-Michael Cyclization for the Synthesis of a Chiral THP Ether [12]
This protocol describes a general procedure for the asymmetric 'clip-cycle' reaction to synthesize enantiomerically enriched spirocyclic THPs.
-
Materials:
-
Cyclization precursor (ω-unsaturated alcohol "clipped" with an aryl thioacrylate)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 20 mol%)
-
Anhydrous cyclohexane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the cyclization precursor (1.0 equiv).
-
Dissolve the precursor in anhydrous cyclohexane.
-
Add the chiral phosphoric acid catalyst (0.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired THP ether.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Diastereoselective Prins Cyclization for the Synthesis of a 2,6-Disubstituted Tetrahydropyranone [8]
This protocol provides a method for the diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes.
-
Materials:
-
3-Bromobut-3-en-1-ol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of the 3-bromobut-3-en-1-ol in anhydrous DCE.
-
Cool the solution to -35 °C.
-
Add the aldehyde to the cooled solution.
-
Slowly add BF₃·OEt₂ to the reaction mixture.
-
Stir the reaction at -35 °C and monitor its progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyranone.
-
Visualization of Challenges and Solutions
The following diagram illustrates the logical relationships between the challenges in stereoselective THP ether synthesis and the strategies to overcome them.
Caption: Challenges in THP ether synthesis and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 15. jocpr.com [jocpr.com]
- 16. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of byproducts during the acid-catalyzed deprotection of THP ethers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the acid-catalyzed deprotection of tetrahydropyranyl (THP) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the acid-catalyzed deprotection of THP ethers?
A1: The primary byproducts arise from the reaction of the resonance-stabilized carbocation intermediate, formed upon cleavage of the THP ether, with the solvent or other nucleophiles present in the reaction mixture.[1][2] Common byproducts include:
-
Alkoxy-THP Ethers: When the deprotection is carried out in an alcohol solvent (e.g., methanol, ethanol), the solvent can trap the carbocation intermediate, forming a new THP ether (e.g., methoxy-THP ether).[2]
-
5-Hydroxypentanal: In the presence of water, the carbocation is quenched to form 2-hydroxytetrahydropyran, which is in equilibrium with its ring-opened tautomer, 5-hydroxypentanal.[1]
-
Polymerization of Dihydropyran (DHP): The liberated dihydropyran can polymerize under acidic conditions, leading to a complex mixture of byproducts.
-
Substrate-Specific Byproducts: If the substrate contains other acid-sensitive functional groups, these may also react, leading to undesired side products.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation hinges on carefully selecting the reaction conditions to favor the desired deprotection pathway over side reactions. Key strategies include:
-
Choice of Acid Catalyst: Milder acids, such as pyridinium p-toluenesulfonate (PPTS), are often preferred over stronger acids like HCl or H₂SO₄, as they can be more selective and reduce the rate of side reactions.[2] Solid-supported acid catalysts like Amberlyst-15 offer the advantage of easy removal by filtration, simplifying workup and preventing prolonged exposure of the product to acidic conditions.[1]
-
Solvent Selection: The choice of solvent is critical. Protic solvents like methanol or ethanol can lead to the formation of alkoxy-THP ethers.[2] Using a mixed solvent system, such as acetic acid/tetrahydrofuran/water, can provide a controlled source of protons and water for hydrolysis while minimizing side reactions.[1][3]
-
Reaction Temperature and Time: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) and carefully monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can prevent the reaction from proceeding for too long, which can lead to increased byproduct formation.[2]
-
Use of Scavengers: In cases where the substrate is particularly sensitive to the carbocation intermediate, the addition of a cation scavenger can be beneficial. Scavengers are nucleophilic species that rapidly trap the carbocation, preventing it from reacting with the solvent or the substrate.
Q3: What are cation scavengers and how do they work in THP deprotection?
A3: Cation scavengers are compounds added to the reaction mixture to intercept reactive carbocation intermediates. In the context of THP deprotection, the resonance-stabilized tetrahydropyranyl cation is the key intermediate that can lead to byproducts. Scavengers, being highly nucleophilic, react with this cation at a faster rate than other species in the mixture, effectively "scavenging" it and preventing it from participating in undesired side reactions. While widely used in peptide synthesis for deprotection of other protecting groups, the principle is applicable here.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Formation of a significant amount of alkoxy-THP byproduct (e.g., methoxy-THP). | The reaction was performed in an alcohol solvent (e.g., methanol, ethanol) which acted as a nucleophile.[2] | - Change the solvent to a non-alcoholic system, such as THF/H₂O with a catalytic amount of acid. - Use a milder catalyst that allows for lower reaction temperatures, disfavoring the trapping of the carbocation by the alcohol solvent. |
| Presence of a byproduct corresponding to the ring-opened hydroxy aldehyde. | Excess water and strong acidic conditions favoring the formation of 2-hydroxytetrahydropyran and its subsequent tautomerization.[1] | - Use a stoichiometric amount of water or a mixed solvent system with a controlled amount of water (e.g., AcOH:THF:H₂O).[3] - Employ a milder acid to reduce the rate of ring-opening. |
| Incomplete deprotection, with starting material remaining. | - Insufficient amount of acid catalyst. - Reaction time is too short or the temperature is too low. - The substrate is sterically hindered. | - Increase the catalyst loading incrementally. - Extend the reaction time or slightly increase the temperature, while monitoring carefully for byproduct formation. - For hindered substrates, a stronger acid or higher temperatures may be necessary, but this should be balanced against the potential for increased side reactions. |
| Low overall yield and a complex mixture of unidentified byproducts. | - The substrate may be unstable to the acidic conditions. - Polymerization of the liberated dihydropyran. - The carbocation intermediate may be undergoing intramolecular reactions with other functional groups on the substrate. | - Switch to a milder deprotection method, such as using a Lewis acid catalyst (e.g., FeCl₃) which can be effective under neutral conditions.[4] - Consider using a solid-supported acid catalyst for easier removal and to minimize exposure of the product to the acid.[1] - The use of a cation scavenger could be beneficial in complex cases. |
Comparative Data on Deprotection Methods
The following table summarizes various catalytic systems for THP ether deprotection, highlighting conditions that can minimize byproduct formation.
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
| Acetic Acid/THF/H₂O (3:1:1) [1][3] | THF/H₂O/AcOH | Room Temp. | Varies | Good to Excellent | A widely used and mild method. The controlled amount of water helps to minimize side reactions. |
| Pyridinium p-toluenesulfonate (PPTS) [2] | Ethanol | Room Temp. | Varies | Good to Excellent | A milder alternative to stronger Brønsted acids, reducing the likelihood of acid-catalyzed side reactions. |
| Amberlyst-15 (Solid Acid) [1] | Methanol | Room Temp. | 0.5 - 4 h | High | Heterogeneous catalyst that can be easily filtered off, preventing further reaction upon completion. |
| Iron(III) Tosylate [4] | Methanol | Room Temp. | 0.5 - 2 h | Excellent | A mild Lewis acid catalyst that is effective and avoids strongly acidic conditions. |
| Silica-supported Sulfuric Acid [5] | Methanol | Room Temp. | 0.5 - 3 h | High | A reusable solid acid catalyst that offers easy workup. |
| N-Bromosuccinimide (NBS) / β-cyclodextrin [6] | Water | Room Temp. | 0.5 - 2 h | High | An oxidative deprotection method that proceeds under neutral conditions, suitable for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: Mild Deprotection using Acetic Acid/THF/Water[1][3]
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the starting material has been consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using a Solid-Supported Acid (Amberlyst-15)[1]
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion of the reaction, filter the mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of methanol.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if needed.
Visualizations
Caption: Mechanism of THP deprotection and byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]
Strategies to avoid the racemization of chiral centers during THP protection or deprotection.
Welcome to the technical support center for managing stereochemistry during the use of tetrahydropyranyl (THP) as a protecting group. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you preserve the chiral integrity of your molecules during synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stereochemical challenge when using a THP protecting group on a chiral alcohol?
The main challenge is the introduction of a new stereocenter. The reaction of a chiral alcohol with 3,4-dihydro-2H-pyran (DHP) creates a THP ether, which is an acetal. The anomeric carbon of the tetrahydropyran ring (the carbon bonded to two oxygen atoms) becomes a new chiral center. This results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR).[1][2][3]
Q2: Can the original chiral center of my alcohol racemize or epimerize during THP protection or deprotection?
Yes, while the formation of diastereomers is the more common issue, epimerization of the alcohol's original stereocenter can occur.[4] This risk is highest under harsh acidic conditions, at elevated temperatures, or if the chiral center is adjacent to a group that can stabilize a carbocation or enolate intermediate. The deprotection step, which involves the formation of a resonance-stabilized oxocarbenium ion, is particularly sensitive.[1][5]
Q3: What are the general principles for avoiding racemization and controlling stereochemistry?
The core principle is to use the mildest possible conditions for both the protection and deprotection steps. This includes:
-
Using mild acid catalysts: Avoid strong mineral acids in favor of catalysts like pyridinium p-toluenesulfonate (PPTS), solid-supported acids, or certain Lewis acids.[1][2]
-
Low reaction temperatures: Perform reactions at room temperature or 0 °C whenever possible to minimize side reactions.[1]
-
Careful solvent choice: Aprotic solvents like dichloromethane (DCM) are often preferred for the protection step.[1] For deprotection, alcoholic solvents can act as a proton source and nucleophile.[5]
-
Minimizing reaction time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.[5]
Section 2: Troubleshooting Guide: THP Protection
Problem: I am observing epimerization of my chiral center or a complex, difficult-to-separate mixture of diastereomers after THP protection.
This workflow can help you select an appropriate protection strategy to minimize stereochemical issues.
Caption: Decision workflow for selecting a THP protection strategy.
Solution 1: Switch to Milder Homogeneous Acid Catalysts
Strong acids like p-toluenesulfonic acid (p-TsOH) can be effective but may be too harsh for sensitive substrates. Pyridinium p-toluenesulfonate (PPTS) is less acidic and often provides a better outcome for delicate molecules.[1][6]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-TsOH | Catalytic amount, DCM, 0 °C to RT | Fast, inexpensive | Can be too acidic for sensitive substrates |
| PPTS | 0.1 equiv., DCM, 0 °C to RT | Mild, suitable for acid-sensitive substrates[1] | Slower reaction times than p-TsOH |
| Bi(OTf)₃ | Catalytic amount, solvent-free, RT | Mild, non-toxic, moisture-insensitive[2] | Higher cost |
Recommended Protocol 1: THP Protection using PPTS
This protocol is adapted for acid-sensitive alcohols.[1]
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen), add the chiral alcohol (1.0 equiv) and dichloromethane (DCM).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv), followed by pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a small additional portion of DHP can be added.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[1]
Solution 2: Employ Heterogeneous (Solid-Supported) Catalysts
Solid-supported acids offer the dual benefits of being very mild and dramatically simplifying workup. The catalyst is simply filtered off at the end of the reaction, which can prevent epimerization that might occur during an aqueous workup.[4][5]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Amberlyst-15 | 10-20% by weight, Methanol or DCM, RT | Mild, easily removed by filtration, recyclable[5] | Can be slower than homogeneous catalysts |
| Zeolite H-beta | Catalytic amount, solvent-free or DCM, RT | Mild, high yield, recyclable, short reaction times[2] | Requires specialized catalyst |
| NH₄HSO₄@SiO₂ | 3 mol ‰, 2-MeTHF, RT | Mild, efficient, avoids epimerization[4] | Catalyst must be prepared |
Section 3: Troubleshooting Guide: THP Deprotection
Problem: My chiral center is epimerizing or my compound is degrading upon removal of the THP group.
Strongly acidic conditions used for deprotection are a common cause of racemization. The following workflow helps in choosing a milder method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures to isolate 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol in high purity.
Welcome to the technical support center for the work-up and purification of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the compound's polarity and the nature of the tetrahydropyranyl (THP) protecting group. The presence of the free benzyl alcohol and the ether functionalities makes the molecule quite polar, which can lead to issues during chromatographic purification on silica gel, such as streaking and poor separation. Additionally, the THP group introduces a new stereocenter, potentially resulting in a mixture of diastereomers which can complicate analysis and purification.[1]
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted 2-(hydroxymethyl)benzyl alcohol (salicyl alcohol): If the protection reaction did not go to completion.
-
Di-THP protected starting material: If the starting material was a diol.
-
Byproducts from the decomposition of the THP ether: The THP group is acid-sensitive and can be partially cleaved back to the alcohol on acidic silica gel, leading to contamination of the final product.[2]
-
Polymerized dihydropyran (DHP): Excess DHP can polymerize under acidic conditions.
-
Dibenzyl ether: Can form as a by-product during certain benzylation reactions.[3]
Q3: My compound is streaking or giving a broad peak during silica gel column chromatography. What can I do?
A3: Streaking or band broadening on a silica gel column is a common issue with polar compounds like this one. Here are several strategies to mitigate this:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: A shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve resolution.
-
Use a stronger polar solvent: If the compound is not moving from the baseline, consider switching to a more polar mobile phase, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol.[4]
-
Add a Modifier: Adding a small amount of a modifier to your eluent can significantly improve peak shape by reducing the interaction with the acidic silanol groups on the silica. For polar, slightly acidic compounds, adding a small percentage of methanol can help. For basic impurities, adding 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase can be effective.
-
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to load 1-5% of the silica gel weight.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for polar compounds.[5] Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option, where your polar compound will likely elute earlier.
Q4: I am concerned about the stability of the THP ether on silica gel. How can I avoid deprotection during purification?
A4: The acidic nature of silica gel can indeed cause the cleavage of the THP protecting group. To minimize this:
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it. This can be done by washing the silica with a solvent containing a small amount of a base, like triethylamine, and then re-equilibrating with your mobile phase.
-
Use a Buffered Mobile Phase: Adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your eluent system can help to neutralize the silica surface as the column runs.
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use an Alternative Stationary Phase: As mentioned, neutral or basic alumina is a good alternative to avoid acidic conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the work-up and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after aqueous work-up | The product is somewhat water-soluble due to its polar nature and may be lost in the aqueous layer during extraction. | - Increase the number of extractions: Instead of 2-3 extractions with a large volume of organic solvent, perform 4-5 extractions with smaller volumes. - Use a more polar extraction solvent: If using a less polar solvent like diethyl ether, consider switching to or adding a more polar solvent like ethyl acetate or dichloromethane. - "Salting out": Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase. |
| Formation of an emulsion during extraction | High concentration of polar compounds or use of certain solvent systems can lead to the formation of a stable emulsion between the aqueous and organic layers. | - Add brine: Adding a saturated NaCl solution can help to break up the emulsion. - Filter through Celite: Passing the emulsified layer through a pad of Celite can sometimes resolve the issue. - Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers. |
| Product does not move from the baseline on TLC/Column | The chosen mobile phase is not polar enough to elute the highly polar product from the silica gel. | - Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane solution).[4] - Switch to a more polar solvent system: A mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) is often effective for polar compounds. |
| Co-elution of the product with the starting material | The polarity of the product and the starting material (2-(hydroxymethyl)benzyl alcohol) might be too similar for effective separation with the chosen eluent. | - Use a shallow gradient: A very slow and shallow gradient of increasing solvent polarity can improve the separation of compounds with similar Rf values. - Try a different solvent system: The selectivity of the separation can change with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/acetone system might resolve the co-elution. - Consider reverse-phase chromatography: This technique separates compounds based on hydrophobicity and can often separate compounds that are difficult to resolve by normal-phase chromatography. |
| Product appears as a colorless oil that is difficult to dry completely | The product may retain residual high-boiling point solvents (like toluene or DMF if used in the reaction) or water. | - Use a high-vacuum pump: Connect your sample to a high-vacuum line for several hours to remove residual solvents. Gentle heating may be applied if the compound is thermally stable. - Azeotropic removal of water: Dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. Repeat this process a few times. |
Experimental Protocols
General Aqueous Work-up Procedure
This is a general procedure following the synthesis of this compound.
-
Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If the reaction was base-catalyzed, quench with a saturated aqueous solution of ammonium chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a larger volume of water and an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography (Silica Gel)
-
Preparation of the Column: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.
-
Elution:
-
Recommended Solvent System: A gradient of hexane and ethyl acetate is a good starting point. For example, start with 95:5 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Monitoring: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
| Purification Method | Stationary Phase | Typical Mobile Phase (Gradient) | Expected Purity |
| Flash Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate (95:5 to 70:30) | >95% |
| Flash Column Chromatography | Neutral Alumina | Dichloromethane/Methanol (99:1 to 97:3) | >95% |
| Preparative HPLC | C18 Silica Gel | Water/Acetonitrile (Gradient) | >98% |
Note: The specific gradient and solvent ratios should be optimized for each reaction mixture based on TLC analysis.
Visualizations
Caption: Workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting chromatography issues.
References
Validation & Comparative
Structural Confirmation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol: A Comparative 1H and 13C NMR Analysis
An In-depth Guide for Researchers in Synthetic and Medicinal Chemistry
The unequivocal structural confirmation of newly synthesized molecules is a cornerstone of chemical research and drug development. For a molecule such as 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol, which contains multiple functional groups and stereocenters, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra for the structural elucidation of this compound, contrasting it with the simpler, related structures of benzyl alcohol and 2-methylbenzyl alcohol.
The tetrahydropyranyl (THP) ether serves as a common protecting group for alcohols, and its presence introduces characteristic signals in both ¹H and ¹³C NMR spectra. By understanding the spectral features of the constituent parts of the molecule—the substituted benzyl alcohol core and the tetrahydropyran ring—researchers can confidently assign the observed resonances to the correct nuclei and confirm the desired chemical structure.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for benzyl alcohol and 2-methylbenzyl alcohol, which serve as foundational comparisons for interpreting the spectrum of the more complex target molecule, this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Benzylic Protons (CH₂) (ppm) | Other Protons (ppm) | Solvent |
| Benzyl Alcohol | 7.28-7.37 (m, 5H)[1] | 4.68 (s, 2H)[1] | 1.93 (br s, 1H, OH)[1] | CDCl₃ |
| 2-Methylbenzyl Alcohol | 7.17-7.37 (m, 4H)[1] | 4.70 (s, 2H)[1] | 2.37 (s, 3H, CH₃)[1] | CDCl₃ |
| This compound | ~7.2-7.4 (m, 4H) | ~4.7 (s, 2H) | ~4.6 (m, 1H, O-CH-O), ~3.5-3.9 (m, 2H, O-CH₂), ~1.5-1.8 (m, 6H, CH₂), OH signal | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (CH₂) (ppm) | Other Carbons (ppm) | Solvent |
| Benzyl Alcohol | 141.0, 128.7, 127.8, 127.1[1] | 65.5[1] | - | CDCl₃ |
| 2-Methylbenzyl Alcohol | 138.8, 136.3, 130.5, 127.9, 127.7, 126.2[1] | 63.7[1] | 18.8 (CH₃)[1] | CDCl₃ |
| This compound | ~138-140 (Cq), ~127-130 (CH) | ~64 (Ar-CH₂-OH), ~68 (Ar-CH₂-O) | ~98 (O-CH-O), ~62 (O-CH₂), ~30, ~25, ~19 (CH₂) | CDCl₃ |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
A sample of the compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] For a standard 1D ¹H NMR experiment, the following parameters can be used:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0 to 16 ppm.
Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
¹³C NMR Spectroscopy
Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
Chemical shifts are reported in ppm, with the CDCl₃ solvent peak (δ 77.16) often used as a reference.[1]
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of the target molecule via NMR.
Conclusion
The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. By comparing the spectral data to that of simpler, related molecules and understanding the characteristic resonances of the tetrahydropyranyl protecting group, researchers can confidently verify the successful synthesis of the target compound. The presence of the anomeric proton of the THP group around 4.6 ppm and the diastereotopic benzylic protons adjacent to the THP ether are key distinguishing features to look for in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms with the characteristic downfield shift of the anomeric carbon. This systematic approach to spectral interpretation is fundamental to advancing research in organic and medicinal chemistry.
References
A Comparative Guide to Alternative Protecting Groups for 2-Hydroxymethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical aspect of strategy and execution. For a molecule like 2-hydroxymethylbenzyl alcohol, which possesses both a primary benzylic alcohol and a phenolic hydroxyl group, the ability to selectively mask one of these functionalities is paramount. This guide provides a comparative overview of alternative protecting groups for the hydroxyl groups of 2-hydroxymethylbenzyl alcohol, with a focus on their advantages, supported by experimental data and detailed protocols.
Overview of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. For 2-hydroxymethylbenzyl alcohol, the primary benzylic alcohol is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl group, allowing for selective protection under carefully controlled conditions. This guide will focus on the selective protection of the primary alcohol. The most common classes of protecting groups for alcohols are silyl ethers, benzyl ethers, and esters.
Comparison of Performance
The following table summarizes the performance of three common protecting groups for the selective protection of the primary hydroxyl group of 2-hydroxymethylbenzyl alcohol.
| Protecting Group | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Key Advantages |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt, 3 h | High (Specific yield not reported) | TBAF, THF, rt | High selectivity for primary alcohols, stable to a wide range of non-acidic and non-fluoride conditions.[1] |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF, 0 °C to rt | High (Specific yield not reported) | H₂, Pd/C, rt or strong acid | Stable to a wide range of acidic and basic conditions, removed by hydrogenolysis.[2] |
| Acetyl (Ac) | Acetic anhydride, Expansive graphite, rt, 7 h | ~100% (for benzyl alcohol) | Mild acid or base | Easily introduced and removed, useful when mild deprotection is required.[3] |
Experimental Protocols
Detailed methodologies for the selective protection of the primary hydroxyl group of 2-hydroxymethylbenzyl alcohol are provided below.
Selective Protection with tert-Butyldimethylsilyl (TBDMS) Ether
This protocol is adapted from a general procedure for the silylation of primary alcohols.[1]
Materials:
-
2-hydroxymethylbenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-hydroxymethylbenzyl alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.1 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-[(tert-butyldimethylsilyloxy)methyl]benzyl alcohol.
Selective Protection with Benzyl (Bn) Ether
This protocol is based on the Williamson ether synthesis for the benzylation of alcohols.[2]
Materials:
-
2-hydroxymethylbenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 2-hydroxymethylbenzyl alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxymethyl)benzyl alcohol.
Selective Protection with Acetyl (Ac) Ester
This protocol is adapted from a general procedure for the acetylation of alcohols using expansive graphite as a catalyst.
Materials:
-
2-hydroxymethylbenzyl alcohol
-
Acetic anhydride
-
Expansive graphite
-
Dichloromethane (DCM) (optional, for solvent-based reaction)
-
Diethyl ether (Et₂O)
-
5% HCl solution
-
5% NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of 2-hydroxymethylbenzyl alcohol (1.0 eq) and expansive graphite, add acetic anhydride (1.2 eq).
-
Stir the mixture at room temperature for 7 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add Et₂O to the reaction mixture and filter to remove the expansive graphite.
-
Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 2-(acetoxymethyl)benzyl alcohol.
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the primary hydroxyl group of 2-hydroxymethylbenzyl alcohol.
Conclusion
The choice of an alternative protecting group for 2-hydroxymethylbenzyl alcohol depends on the specific requirements of the synthetic route.
-
TBDMS is an excellent choice for its high selectivity for the primary alcohol and its stability under a wide range of conditions, making it a robust protecting group for multi-step synthesis.
-
Benzyl ethers offer orthogonal protection, being stable to many reagents but readily cleaved by hydrogenolysis, which is advantageous when other protecting groups are sensitive to acidic or basic conditions.
-
Acetyl esters are useful when a protecting group that can be introduced and removed under mild conditions is required, although they are less robust than silyl or benzyl ethers.
By carefully considering the advantages and disadvantages of each protecting group and following the detailed experimental protocols, researchers can effectively utilize these strategies in the synthesis of complex molecules and drug development.
References
A comparative study of different acidic catalysts for the deprotection of THP-protected benzyl alcohol.
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions. The selection of an appropriate acidic catalyst for its removal is critical to ensure high yields and chemoselectivity, particularly in complex molecules with other acid-sensitive functionalities. This guide provides a comparative analysis of various acidic catalysts for the deprotection of THP-protected benzyl alcohol, supported by experimental data and detailed protocols to inform catalyst selection.
Performance Comparison of Acidic Catalysts
The efficiency of THP deprotection is highly dependent on the choice of catalyst and reaction conditions. A range of acidic catalysts, from homogeneous Brønsted and Lewis acids to heterogeneous solid acids, have been effectively employed. Below is a summary of the performance of selected catalysts for the deprotection of THP-protected benzyl alcohol.
| Catalyst | Catalyst Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | Catalytic | Methanol | Room Temp. | 1 - 2 h | ~95 |
| Amberlyst-15 | Heterogeneous | 10-20 wt% | Methanol | Room Temp. | 1 - 8 h | >90 |
| Zeolite H-beta | Heterogeneous | Catalytic | Methanol | Reflux | 5 - 20 min | High |
| Cerium(IV) Ammonium Nitrate (CAN) | Homogeneous | 3 mol% | Acetonitrile/Water | Room Temp. | 15 min - 2 h | High |
| Ferric Perchlorate (Fe(ClO₄)₃) | Homogeneous | Catalytic | Methanol | Room Temp. | ~15 min | ~98[1] |
Experimental Protocols
Detailed methodologies for the deprotection of THP-protected benzyl alcohol using the compared catalysts are provided below.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol outlines a standard and effective method for the deprotection of THP ethers using a catalytic amount of p-TsOH.
Materials:
-
THP-protected benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve THP-protected benzyl alcohol (1.0 mmol) in methanol (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude benzyl alcohol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Deprotection using Amberlyst-15
This method utilizes a heterogeneous acidic resin, which simplifies the work-up procedure as the catalyst can be removed by filtration.
Materials:
-
THP-protected benzyl alcohol
-
Amberlyst-15 resin
-
Methanol (MeOH)
Procedure:
-
To a solution of THP-protected benzyl alcohol (1.0 mmol) in methanol (10 mL), add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 8 hours depending on the substrate.
-
Once the starting material is consumed, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the deprotected benzyl alcohol.
-
If necessary, the product can be further purified by column chromatography.
Protocol 3: Deprotection using Zeolite H-beta
Zeolite H-beta is a recyclable solid acid catalyst that offers high efficiency and very short reaction times under reflux conditions.[2]
Materials:
-
THP-protected benzyl alcohol
-
Zeolite H-beta
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, add THP-protected benzyl alcohol (1.0 mmol) and methanol (10 mL).
-
Add a catalytic amount of Zeolite H-beta.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC. The deprotection is typically complete within 5 to 20 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Zeolite H-beta catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the benzyl alcohol product.
Protocol 4: Deprotection using Cerium(IV) Ammonium Nitrate (CAN)
CAN offers a mild and rapid deprotection method that can proceed under neutral conditions.
Materials:
-
THP-protected benzyl alcohol
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected benzyl alcohol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 2:1 v/v, 15 mL).
-
Add cerium(IV) ammonium nitrate (typically 3 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is usually fast, ranging from 15 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the acidic deprotection of THP-protected benzyl alcohol.
Caption: General experimental workflow for the deprotection of THP-protected benzyl alcohol.
References
Orthogonality of the THP protecting group in the presence of other common protecting groups.
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under neutral and basic conditions.[1][2] Its true value, however, lies in its orthogonality—the ability to be selectively removed in the presence of other common protecting groups. This guide provides a comprehensive comparison of the THP group's orthogonality with other frequently used protecting groups, supported by experimental data and detailed protocols to aid in the strategic design of complex synthetic routes.
Orthogonality Overview
The selective cleavage of a THP ether is typically achieved under acidic conditions, which can be finely tuned to avoid the cleavage of other acid-sensitive or base-labile protecting groups.[3][4] Conversely, many other protecting groups can be removed under conditions that leave the THP group intact.[5][6] This mutual exclusivity forms the basis of orthogonal protection strategies in multi-step synthesis.
The following diagram illustrates the general principle of THP's orthogonality.
Caption: General concept of orthogonal protection involving the THP group.
Comparison with Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are staples in organic synthesis for the protection of alcohols. The orthogonality between THP and silyl ethers is well-established and offers significant flexibility.
Selective THP Deprotection in the Presence of Silyl Ethers:
Mild acidic conditions can be employed to selectively cleave the THP group without affecting the more robust silyl ethers.[7]
Selective Silyl Ether Deprotection in the Presence of THP Ethers:
Conversely, silyl ethers can be removed using fluoride-based reagents or specific acidic conditions that do not cleave the THP ether.[5][8] A method using Oxone in aqueous methanol has been shown to selectively cleave primary TBDMS ethers while leaving THP groups intact.[9]
The logical relationship for the orthogonality of THP and TBDMS protecting groups is depicted below.
Caption: Orthogonality between THP and TBDMS protecting groups.
| Protecting Group | Selective Deprotection Conditions | THP Stability | Other Protecting Group Stability | Yield (%) | Reference |
| THP | PPTS, EtOH, 55 °C | Cleaved | TBDMS/TIPS stable | High | [4] |
| THP | 0.06 M HCl in THF/MeOH (0.4%), 45 °C, 2h | Cleaved | Primary TBDMS stable | Good | [7] |
| TBDMS (primary) | Oxone, 50% aq. MeOH, rt, 2.5-3h | Stable | Cleaved | High | [9] |
| TBDMS | Acetyl chloride (cat.), MeOH, rt | Stable | Cleaved | Good | [5] |
| TBDMS | TBAF, THF | Generally Stable | Cleaved | High | [5] |
Comparison with Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups, often requiring harsh conditions for cleavage, such as catalytic hydrogenation. This provides a clear orthogonal relationship with the acid-labile THP group.
Selective THP Deprotection in the Presence of Benzyl Ethers:
Mild acidic hydrolysis of THP ethers does not affect the benzyl ether linkage.[1] A notable method involves the use of lithium chloride in aqueous DMSO at 90 °C, which selectively removes the THP group in the presence of benzyl ethers.[1][10]
Selective Benzyl Ether Deprotection in the Presence of THP Ethers:
The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect the THP group.[11] Other methods include dissolving metal reductions or oxidative cleavage, which are also compatible with THP ethers.[12][13]
Caption: Orthogonality between THP and Benzyl protecting groups.
| Protecting Group | Selective Deprotection Conditions | THP Stability | Other Protecting Group Stability | Yield (%) | Reference |
| THP | LiCl, H₂O, DMSO, 90 °C, 6h | Cleaved | Bn stable | Excellent | [1] |
| THP | Amberlyst-15, MeOH, rt | Cleaved | Bn stable | High | [3] |
| Bn | H₂, Pd/C, various solvents, rt | Stable | Cleaved | High | [11] |
| Bn | BCl₃·SMe₂, CH₂Cl₂, rt | Stable | Cleaved | High | [6] |
Comparison with Ester Protecting Groups (Acetyl, Benzoyl)
Esters are typically cleaved under basic conditions (saponification), providing a clear orthogonal relationship with the acid-labile THP group.
Selective THP Deprotection in the Presence of Esters:
Mild acidic conditions used for THP removal generally do not affect ester functionalities.[4]
Selective Ester Deprotection in the Presence of THP Ethers:
Basic hydrolysis (e.g., NaOH or K₂CO₃ in methanol) readily cleaves esters while leaving THP ethers intact.
Caption: Orthogonality between THP and Ester protecting groups.
| Protecting Group | Selective Deprotection Conditions | THP Stability | Other Protecting Group Stability | Yield (%) | Reference |
| THP | Acetic acid/THF/H₂O (3:1:1), rt | Cleaved | Ester stable | High | [3] |
| THP | Photoinduced (0.1 mol% BrCCl₃) | Cleaved | Acetate stable | up to 98% | [14] |
| Ester | K₂CO₃, MeOH, rt | Stable | Cleaved | High | General Knowledge |
| Ester | LiOH, THF/H₂O, rt | Stable | Cleaved | High | General Knowledge |
Comparison with Carbamate Protecting Groups (Boc, Cbz)
Carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are common for protecting amines. Their orthogonality with THP ethers is crucial in the synthesis of complex molecules like peptides and alkaloids.
Selective THP Deprotection in the Presence of Carbamates:
Mild acidic conditions for THP cleavage are often compatible with the more acid-stable Cbz group. While the Boc group is also acid-labile, careful selection of reagents can allow for selective THP removal.[15] For instance, a photoinduced deprotection of THP ethers has been shown to tolerate Boc groups.[14]
Selective Carbamate Deprotection in the Presence of THP Ethers:
The Cbz group is typically removed by catalytic hydrogenation, which is orthogonal to the THP group. The Boc group is cleaved under acidic conditions, often with trifluoroacetic acid (TFA), which would also cleave a THP ether.[16] However, milder acidic conditions or non-acidic methods can be used for Boc removal in the presence of THP.[17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to THP Ether Synthesis and Its Alternatives
The formation of tetrahydropyranyl (THP) ethers is a widely utilized method for the protection of alcohols in multistep organic synthesis. However, a significant drawback of this method when applied to chiral alcohols is the creation of a new stereocenter, leading to the formation of diastereomers. This guide provides a comprehensive comparison of the diastereoselectivity of THP ether synthesis, supported by experimental data, and evaluates alternative protecting groups that circumvent this issue, offering a valuable resource for researchers, scientists, and drug development professionals.
The acid-catalyzed reaction of a chiral alcohol with 3,4-dihydro-2H-pyran (DHP) introduces a new chiral center at the C2 position of the tetrahydropyran ring. This results in a mixture of diastereomers, which can complicate purification and spectroscopic analysis, and potentially impact the biological activity of the final product. The ratio of these diastereomers is influenced by the structure of the chiral alcohol and the reaction conditions.
Diastereoselectivity in THP Ether Synthesis: A Quantitative Look
Experimental evidence demonstrates that the formation of THP ethers from chiral secondary alcohols often results in a nearly equimolar mixture of diastereomers, indicating low diastereoselectivity.
| Chiral Alcohol | Catalyst/Solvent | Diastereomeric Ratio (d.r.) | Reference |
| (-)-Menthol | NH₄HSO₄@SiO₂ / 2-MeTHF | ~1:1 | [1] |
This lack of significant diastereoselectivity underscores a key challenge in employing THP as a protecting group for chiral substrates. The similar stability of the transition states leading to the different diastereomers results in a product mixture that can be difficult and costly to separate.
Alternatives to THP Ethers for Chiral Alcohols
To avoid the complication of generating diastereomers, alternative protecting groups that do not introduce a new stereocenter are often preferred. Silyl ethers and benzyl ethers are two prominent classes of such alternatives.
Silyl Ethers: A Versatile and Achiral Option
Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., TMSCl, TESCl, TBSCl, TIPSCl, TBDPSCl) in the presence of a base.[2] This protection strategy is highly versatile due to the tunable steric bulk and electronic properties of the silyl group, which influences the stability and ease of deprotection. Crucially, the silyl group itself is achiral, and its introduction to a chiral alcohol does not create a new stereocenter, thus avoiding the formation of diastereomers.
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Reagents for Protection | Key Stability Features | Deprotection Conditions | Formation of Diastereomers with Chiral Alcohols? |
| THP | DHP, Acid catalyst (e.g., PPTS, TsOH) | Stable to bases, organometallics, and hydrides. Labile to acid. | Mild acid (e.g., AcOH, PPTS in EtOH) | Yes |
| TBS | TBSCl, Imidazole, DMF | Stable to a wide range of conditions, including mild acid and base. | Fluoride ion (e.g., TBAF), strong acid. | No |
| TIPS | TIPSCl, Imidazole, DMF | More sterically hindered and stable than TBS ethers. | Fluoride ion, strong acid. | No |
| Bn | BnBr, NaH, DMF | Stable to a wide range of acidic and basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). | No |
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl ethers, typically formed using a benzyl halide and a strong base (e.g., NaH), provide robust protection for alcohols.[2] Similar to silyl ethers, the benzyl group is achiral and does not lead to the formation of diastereomers when attached to a chiral alcohol. A key advantage of the benzyl protecting group is its orthogonal deprotection condition—catalytic hydrogenation—which is mild and does not affect many other functional groups.
Experimental Protocols
Synthesis of THP Ether of a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol (e.g., (-)-Menthol) (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the chiral secondary alcohol in dichloromethane, add PPTS at room temperature.
-
Add DHP dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the diastereomeric mixture of THP ethers.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Principle: Diastereomers have distinct chemical and physical properties, which can lead to different chemical shifts for corresponding protons in an NMR spectrum. By integrating the signals of a proton that is well-resolved for each diastereomer, the ratio of the two can be determined.[3]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the THP-protected chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers. The anomeric proton of the THP ring (the proton on the carbon bearing two oxygen atoms) is often a good candidate for this analysis. Integrate these two signals.
-
Calculation: The diastereomeric ratio is the ratio of the integration values of the two selected signals.
Separation and Analysis of Diastereomers by HPLC
Principle: The different physical properties of diastereomers allow for their separation by chromatography. High-Performance Liquid Chromatography (HPLC) using a normal-phase column is often effective for separating the diastereomers of THP ethers.[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the diastereomeric mixture in the mobile phase.
-
HPLC System:
-
Column: Normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs, or a refractive index (RI) detector if the compound lacks a chromophore.
-
-
Analysis: Inject the sample and record the chromatogram. The diastereomeric ratio is determined by the ratio of the peak areas of the two separated diastereomers.
Logical Workflow and Reaction Pathway
The decision-making process for choosing an alcohol protecting group and the synthetic pathway leading to diastereomer formation are illustrated below.
Caption: Decision workflow for alcohol protection and THP ether synthesis.
The formation of diastereomers during the synthesis of THP ethers from chiral alcohols is a critical consideration for synthetic chemists. While THP ethers offer robust protection, the potential for low diastereoselectivity and the subsequent challenges in purification and analysis often make alternative, non-diastereomer-forming protecting groups such as silyl and benzyl ethers more attractive options. The choice of protecting group should be guided by the specific requirements of the synthetic route, with careful consideration of the stereochemical consequences.
References
- 1. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
Comparative yields and reaction times for different methods of synthesizing 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Yield and Reaction Time
The selective protection of one of two primary hydroxyl groups in 1,2-benzenedimethanol is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The resulting mono-protected compound, 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol, is a valuable building block. This guide provides a comparative analysis of different methodologies for its synthesis, focusing on reaction yields and times to aid in the selection of the most efficient protocol.
Performance Comparison
The synthesis of this compound is achieved through the selective mono-tetrahydropyranylation of 1,2-benzenedimethanol. Several methods have been developed to achieve this transformation with varying degrees of success in terms of yield and reaction speed. Below is a summary of the key quantitative data for two prominent methods.
| Method | Catalyst | Solvent(s) | Reaction Time | Yield of Mono-THP Ether |
| Method 1: Ion-Exchange Resin | Strongly Acidic Ion-Exchange Resin (Amberlyst 15) | DHP/Toluene | 3 hours | 85% |
| Method 2: Iodine Catalysis (Microwave) | Iodine (I₂) | THF | 3 minutes | 78% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the practical application of these synthetic routes.
Method 1: Selective Mono-tetrahydropyranylation using a Strongly Acidic Ion-Exchange Resin
This method, developed by Nishiguchi et al., employs a strongly acidic ion-exchange resin as a recyclable and easy-to-handle catalyst.
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Toluene
-
Amberlyst 15 (or a similar strongly acidic ion-exchange resin)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of 1,2-benzenedimethanol (10 mmol), 3,4-dihydro-2H-pyran (12 mmol), and Amberlyst 15 (1.0 g) in toluene (20 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically after 3 hours), the resin is filtered off and washed with toluene.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired product, this compound.
Method 2: Microwave-Mediated Selective Mono-tetrahydropyranylation Catalyzed by Iodine
This rapid method, reported by Deka and Sarma, utilizes iodine as a catalyst under microwave irradiation to achieve high yields in a significantly shorter reaction time.[1]
Materials:
-
1,2-Benzenedimethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform
-
Aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a flask suitable for microwave irradiation, a solution of 1,2-benzenedimethanol (1 mmol) in dry THF (0.8 mL) is mixed with 3,4-dihydro-2H-pyran (1.25 mmol) and a catalytic amount of iodine (0.2 mmol).[1]
-
The flask is placed in a microwave oven and irradiated for 3 minutes.[1]
-
After irradiation, the reaction mixture is diluted with chloroform and washed with a dilute aqueous solution of sodium thiosulfate, followed by water.[1]
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield this compound.[1]
Visualizing the Synthetic Approach
The following diagrams illustrate the general reaction scheme and the workflow for the synthesis of the target molecule.
Caption: General reaction for the mono-tetrahydropyranylation of 1,2-benzenedimethanol.
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
Safety Operating Guide
Proper Disposal of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol, a compound often used in complex organic synthesis. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a warning-level hazard, causing skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Protective Clothing: A lab coat must be worn to protect personal clothing.[1]
In case of a spill, immediately evacuate the area, ensure adequate ventilation, and contain the spill with an inert absorbent material like sand or vermiculite.[1][2] The collected material must then be treated as hazardous waste.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.[1][2] Direct disposal into drains or regular trash is strictly prohibited.[3][4][5]
-
Waste Identification and Classification:
-
As a first step, the waste generator must classify the discarded chemical to determine if it is a hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant local regulations.[1]
-
This compound, being an organic alcohol, is likely to be classified as a flammable and/or toxic hazardous waste.[6][7]
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[8][9][10] Plastic containers are often preferred for chemical waste.[6]
-
Ensure the container is not reactive with the chemical.
-
Do not mix this waste with incompatible materials. It is best practice to collect it in a dedicated container.[5][8]
-
-
Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[3][8]
-
Collect the rinsate as hazardous waste and add it to the appropriate waste container.[5][8]
-
After triple rinsing, deface the original label on the container before disposing of it as regular trash, if permitted by your institution's policies.[3]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[2][4][11] These entities are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[1][2]
-
Quantitative Data Summary
While specific quantitative limits for disposal are highly dependent on local and national regulations, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume in Satellite Accumulation Area | Up to 55 gallons of hazardous waste | Federal regulations (RCRA) allow for this amount at or near the point of generation.[8] |
| Maximum Time in Satellite Accumulation Area | Up to 12 months, provided accumulation limits are not exceeded. | Institutional policies may vary; consult your EHS department.[6] |
| pH for Aqueous Waste Sewer Disposal | Between 5 and 9 | For neutralized, non-hazardous aqueous solutions only. Not applicable to this compound.[12] |
| Ethanol Concentration for Drain Disposal | Less than 24% | As a general reference for alcohols, concentrations above this are typically considered hazardous.[7] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical decision-making process involved.
Caption: Disposal workflow for this compound.
Caption: Decision logic for chemical waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
This guide provides immediate, essential safety and logistical information for handling 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol (CAS No. 217433-37-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper disposal.
Health Hazard Information
Understanding the potential health hazards is critical for safe handling. This chemical is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Immediate medical attention should be sought in case of significant exposure.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect from splashes. A face shield may be required for larger quantities or when there is a significant splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are generally suitable.[2][3] Always inspect gloves before use and replace them immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing.[2] For tasks with a higher risk of splashes, a chemically resistant gown is recommended.[2] |
| Respiratory Protection | Not generally required with adequate ventilation | If working in a poorly ventilated area or if aerosols or mists are generated, a NIOSH-approved respirator is necessary.[2][3] |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Do not breathe vapors or mists.[1]
-
Wash hands thoroughly after handling the material.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
Keep away from sources of ignition.[1]
Operational and Disposal Plan
A clear plan for spills and disposal is essential to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Evacuate and Ventilate: For any spill, ensure the area is well-ventilated. For larger spills, evacuate all non-essential personnel.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Clean-up: Absorb the spill with an inert, non-combustible material such as sand or earth.[1][3] Carefully collect the absorbed material into a suitable, labeled container for disposal.[1] Clean the affected area with soap and water.[2]
Disposal:
-
Dispose of the chemical waste and any contaminated materials in accordance with all local, regional, and national regulations.[1]
-
Do not dispose of the substance into drains or the environment.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Do not reuse containers.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for PPE Selection
Caption: PPE selection workflow for handling the specified chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
